2,4-Dichloro-6-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYKHXQQNRESHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336014 | |
| Record name | 2,4-dichloro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78443-72-8 | |
| Record name | 2,4-dichloro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78443-72-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical properties and structure of 2,4-Dichloro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2,4-Dichloro-6-hydroxybenzaldehyde. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, with a particular focus on its application as a precursor for novel therapeutic agents.
Chemical Structure and Identifiers
This compound, also known as 4,6-Dichlorosalicylaldehyde, is a disubstituted aromatic aldehyde. The structure consists of a benzene ring functionalized with a hydroxyl group, an aldehyde group, and two chlorine atoms. The positioning of these groups dictates its chemical reactivity and potential for further derivatization.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 4,6-Dichlorosalicylaldehyde | [1] |
| CAS Number | 78443-72-8 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1] |
| Appearance | Light brown to brown solid | |
| Melting Point | 51 °C | |
| Boiling Point | 255.2 ± 35.0 °C (at 760 Torr) | [1] |
| Density | 1.547 ± 0.06 g/cm³ (at 20 °C) | [1] |
| Solubility | Sparingly soluble in water (0.092 g/L at 25 °C) | [1] |
| SMILES | Oc1cc(Cl)cc(Cl)c1C=O | |
| InChI Key | XFYKHXQQNRESHU-UHFFFAOYSA-N |
Spectroscopic Profile
While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. The presence of the aldehyde, hydroxyl, and chloro-substituted aromatic ring provides a distinct spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.5 ppm | Deshielded by the carbonyl group's anisotropic effect and the electron-withdrawing nature of the aromatic ring. |
| Phenolic Proton (-OH) | δ 10.0 - 12.0 ppm | Intramolecular hydrogen bonding with the ortho-aldehyde group causes significant deshielding. | |
| Aromatic Protons (Ar-H) | δ 6.8 - 7.6 ppm | Two singlets or narrow doublets are expected. The electron-withdrawing effects of the chlorine and aldehyde groups will shift these protons downfield compared to unsubstituted phenol. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 198 ppm | Typical range for aromatic aldehydes. |
| Aromatic Carbons (C-Cl) | δ 125 - 140 ppm | Direct attachment to chlorine causes a downfield shift. | |
| Aromatic Carbons (C-OH, C-CHO) | δ 155 - 165 ppm (C-OH), 115 - 125 ppm (C-CHO) | The C-OH carbon is significantly deshielded, while the C-CHO carbon is shielded relative to other aromatic carbons. | |
| Aromatic Carbons (C-H) | δ 115 - 135 ppm | Chemical shifts are influenced by the cumulative electronic effects of all substituents. | |
| FT-IR | O-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Broad peak characteristic of a hydrogen-bonded hydroxyl group.[2] |
| C-H Stretch (Aldehyde) | 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ | Fermi resonance doublet is characteristic of the aldehyde C-H bond.[2] | |
| C=O Stretch (Carbonyl) | 1650 - 1680 cm⁻¹ | Conjugation with the aromatic ring and intramolecular H-bonding lowers the frequency from a typical aldehyde (~1725 cm⁻¹).[2] | |
| C=C Stretch (Aromatic) | 1550 - 1600 cm⁻¹ | Multiple bands are expected for the aromatic ring. | |
| C-Cl Stretch | 700 - 850 cm⁻¹ | Strong absorptions in the fingerprint region corresponding to the C-Cl bonds. |
Synthesis and Reactivity
The synthesis of this compound is not widely documented, but a plausible and efficient route involves the direct formylation of a suitable precursor, 2,4-dichlorophenol. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and is well-suited for this transformation.[3][4][5]
The reactivity of the molecule is governed by its three key functional groups:
-
Aldehyde Group: Susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Schiff base formation).
-
Phenolic Hydroxyl Group: Weakly acidic and can be deprotonated. It is an activating, ortho-para directing group for electrophilic aromatic substitution, though the ring is deactivated by the chlorine atoms.
-
Dichlorinated Aromatic Ring: The chlorine atoms are electron-withdrawing, deactivating the ring towards further electrophilic substitution. They also serve as potential sites for nucleophilic aromatic substitution under harsh conditions.
Application in Drug Development
The primary application of this compound in drug development is as a key building block for the synthesis of more complex heterocyclic compounds. Notably, it is used in the creation of indazole derivatives that have shown potent antibacterial activity through the inhibition of DNA gyrase B.[1]
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[6][7] Inhibitors of the GyrB subunit typically function by competing with ATP, thereby preventing the enzyme from introducing negative supercoils into the DNA. This disruption leads to the fragmentation of the bacterial chromosome and ultimately, cell death.[8][9]
Experimental Protocols
Proposed Synthesis via Reimer-Tiemann Reaction
This protocol describes a plausible method for the synthesis of this compound from 2,4-dichlorophenol.
Principle: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The highly electrophilic carbene is attacked by the electron-rich phenoxide ion of 2,4-dichlorophenol, leading to ortho-formylation.[3][4]
Materials:
-
2,4-Dichlorophenol (1.0 eq)
-
Sodium hydroxide (NaOH) (4.0 eq)
-
Chloroform (CHCl₃) (3.0 eq)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide in deionized water to create a ~50% (w/v) solution.
-
Add 2,4-dichlorophenol to the flask, followed by a small amount of ethanol to aid solubility. Stir the mixture until a homogenous solution of the sodium phenoxide is formed.
-
Heat the mixture to 60-65 °C in a water bath with vigorous stirring.
-
Add chloroform dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be maintained below 70 °C.
-
After the addition is complete, continue to stir the mixture at 60-65 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation under reduced pressure.
-
Carefully acidify the remaining aqueous solution with concentrated HCl with cooling in an ice bath until the pH is ~2-3. A precipitate should form.
-
Extract the product from the aqueous layer three times with diethyl ether or DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound.
DNA Gyrase Supercoiling Inhibition Assay
This protocol provides a general method to screen compounds, such as indazole derivatives synthesized from the title compound, for their ability to inhibit bacterial DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent manner. Inhibitors will prevent this supercoiling. The different topological forms of the DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.[10][11][12]
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322) as substrate
-
5X Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl₂, 5 mM DTT, 900 mM Potassium Glutamate, 50% glycerol)
-
ATP solution (10 mM)
-
Test compound (inhibitor) dissolved in DMSO
-
Ciprofloxacin or Novobiocin (positive control inhibitor)
-
Stop Buffer / Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
Assay Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a standard 20 µL reaction, add in order:
-
Nuclease-free water to final volume
-
4 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)
-
2 µL of 10 mM ATP
-
1 µL of test compound at various concentrations (or DMSO for negative control).
-
-
Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme (e.g., 1 Unit).
-
Mix gently and incubate the reactions at 37 °C for 30-60 minutes.
-
Terminate the reaction by adding 5 µL of Stop Buffer / Loading Dye.
-
Load the entire reaction volume onto a 1% agarose gel prepared with 1X TAE buffer.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes, followed by destaining in water.
-
Visualize the DNA bands under UV illumination and document the results.
Data Analysis:
-
The negative control (no enzyme) will show a band corresponding to relaxed DNA.
-
The positive control (enzyme, no inhibitor) will show a faster-migrating band corresponding to supercoiled DNA.
-
Effective inhibitors will show a dose-dependent decrease in the intensity of the supercoiled band and an increase in the relaxed band.
-
The concentration of the inhibitor that results in 50% inhibition of supercoiling activity (IC₅₀) can be determined by quantifying band intensities and plotting them against inhibitor concentration.
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
Table 3: Safety and Handling Information
| Category | Information |
| Hazard Codes | Xi (Irritant) |
| Risk Statements | R36/37/38: Irritating to eyes, respiratory system, and skin. |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Work in a well-ventilated area or fume hood. |
| Storage | Store under an inert gas (e.g., Argon or Nitrogen) at 2-8 °C. The compound is noted to be air-sensitive.[1] |
| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. |
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its defined structure and predictable reactivity allow for its strategic incorporation into complex molecules, most notably as a precursor to indazole-based inhibitors of bacterial DNA gyrase. This guide provides the foundational chemical data, plausible synthetic and analytical protocols, and a clear rationale for its application, serving as a resource to facilitate further research and development of novel antibacterial agents.
References
- 1. This compound CAS#: 78443-72-8 [m.chemicalbook.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. journals.asm.org [journals.asm.org]
Spectroscopic and Synthetic Profile of 2,4-Dichloro-6-hydroxybenzaldehyde: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic and synthetic characteristics of key chemical intermediates is paramount. This technical guide provides an in-depth overview of the spectroscopic data and synthetic approaches for 2,4-Dichloro-6-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and materials science.
Spectroscopic Data
The structural elucidation of this compound is confirmed through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The key spectroscopic data are summarized in the tables below.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H stretch (phenolic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1650 | C=O stretch (aldehyde) |
| ~1580, ~1470 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (phenol) |
| ~850-800 | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | -OH (phenolic) |
| ~10.0 | Singlet | 1H | -CHO (aldehyde) |
| ~7.5 | Doublet | 1H | Aromatic H (H-5) |
| ~7.3 | Doublet | 1H | Aromatic H (H-3) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (aldehyde) |
| ~160 | C-OH (aromatic) |
| ~138 | C-Cl (aromatic) |
| ~135 | C-H (aromatic) |
| ~125 | C-Cl (aromatic) |
| ~122 | C-H (aromatic) |
| ~115 | C-CHO (aromatic) |
Mass Spectrometry (MS)
| m/z Value | Assignment |
| 190/192/194 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks showing isotopic pattern for two chlorine atoms) |
| 161/163 | [M-CHO]⁺ (Fragment ion from loss of the formyl group) |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the general protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the formylation of 3,5-dichlorophenol. The Vilsmeier-Haack reaction is a widely used method for this transformation.
Vilsmeier-Haack Reaction Protocol:
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent (e.g., dichloromethane) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10°C. Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve 3,5-dichlorophenol in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Analysis Protocols
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for this type of compound.
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion and various fragment ions.
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the synthesis and analysis workflow.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic analysis.
An In-depth Technical Guide to 2,4-Dichloro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-6-hydroxybenzaldehyde, a key chemical intermediate with significant applications in medicinal chemistry, particularly in the development of novel antibacterial agents. This document details its chemical and physical properties, outlines plausible synthetic routes, and lists major commercial suppliers. A significant focus is placed on its role as a precursor in the synthesis of indazole derivatives that exhibit potent inhibitory activity against bacterial DNA gyrase B. Detailed experimental protocols for the synthesis of these derivatives and the subsequent enzymatic assays are provided. Furthermore, this guide includes mandatory visualizations of synthetic pathways and biological mechanisms to facilitate a deeper understanding of the scientific concepts discussed.
Chemical Identity and Properties
This compound, also known as 4,6-dichlorosalicylaldehyde, is a disubstituted aromatic aldehyde. Its structure features a benzene ring with a hydroxyl group and a formyl group in ortho positions, and two chlorine atoms at positions 4 and 6.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78443-72-8 | [1] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1] |
| Molecular Weight | 191.01 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 51 °C | [1] |
| Boiling Point | 255.2 ± 35.0 °C at 760 Torr | [1] |
| Density | 1.547 ± 0.06 g/cm³ | [1] |
| Solubility | Sparingly soluble in water (0.092 g/L at 25°C) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Commercial Suppliers
A number of chemical suppliers offer this compound. The following table lists some of the major suppliers. It is recommended to contact the suppliers directly for the most current pricing and availability.
Table 2: Major Suppliers of this compound
| Supplier | Contact Information |
| J & K SCIENTIFIC LTD. | Email: --INVALID-LINK-- |
| Alfa Aesar | Email: --INVALID-LINK-- |
| Wuhan Chemwish Technology Co., Ltd. | Email: --INVALID-LINK-- |
| Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | Email: --INVALID-LINK-- |
| Shanghai Hanhong Scientific Co.,Ltd. | Email: --INVALID-LINK-- |
| Sigma-Aldrich | Product listed as AldrichCPR |
Synthesis of this compound
Proposed Experimental Protocol (Adapted from the Reimer-Tiemann Reaction):
Disclaimer: This is a proposed protocol based on established chemical principles and requires optimization and validation in a laboratory setting.
Materials:
-
3,5-Dichlorophenol
-
Sodium hydroxide
-
Chloroform
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dichlorophenol in ethanol.
-
Add a concentrated aqueous solution of sodium hydroxide to the flask and stir the mixture.
-
Heat the mixture to 60-70°C.
-
Add chloroform dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Cool the reaction mixture and remove the excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid until it is acidic to litmus paper.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration and wash with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as an ethanol-water mixture or purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted): The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) at a downfield chemical shift, likely in the range of δ 9.5-10.5 ppm. The aromatic protons will appear as two singlets or a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The phenolic hydroxyl proton (OH) will likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. For comparison, the aldehyde proton of 2,4-dichlorobenzaldehyde appears at δ 10.39 ppm.[3]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted): The ¹³C NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group in the range of δ 190-200 ppm. The aromatic carbons will appear in the region of δ 110-160 ppm.
IR (Infrared) Spectroscopy (Predicted): The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde group around 1650-1700 cm⁻¹. A broad O-H stretching band for the hydroxyl group is expected in the region of 3200-3600 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region.
MS (Mass Spectrometry) (Predicted): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.01 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at m/z corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.
Application in the Synthesis of DNA Gyrase B Inhibitors
A primary application of this compound is in the synthesis of indazole derivatives, which have been identified as a novel class of bacterial DNA gyrase B (GyrB) inhibitors. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial drugs.
Experimental Protocol: Synthesis of Indazole Derivatives
The following is a general procedure for the synthesis of indazole derivatives from this compound, adapted from methodologies for similar compounds.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Catalyst (if required, e.g., a catalytic amount of acid)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate or the desired substituted hydrazine to the solution.
-
If necessary, add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Experimental Protocol: DNA Gyrase B Inhibition Assay
The inhibitory activity of the synthesized indazole derivatives against DNA gyrase B can be determined using a supercoiling inhibition assay.
Materials:
-
Purified bacterial DNA gyrase (containing both GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
Synthesized indazole derivatives (dissolved in DMSO)
-
Agarose gel
-
Gel loading dye
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compounds (indazole derivatives).
-
Add DNA gyrase to each reaction mixture.
-
Initiate the supercoiling reaction by adding ATP.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Add gel loading dye to each reaction mixture and load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the control reaction without any inhibitor. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be calculated from a dose-response curve.
Visualizations
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed Reimer-Tiemann synthesis of the target compound.
Diagram 2: Synthesis of Indazole Derivatives
Caption: Synthetic route to indazole derivatives.
Diagram 3: Mechanism of Action of Indazole Derivatives
Caption: Inhibition of bacterial DNA replication.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with a particularly important role in the development of novel antibacterial agents. Its utility as a precursor for indazole-based DNA gyrase B inhibitors highlights its significance for researchers and professionals in the field of drug discovery. This technical guide provides a foundational resource for understanding the properties, synthesis, and applications of this important chemical compound. Further research to establish a definitive, high-yield synthesis protocol and to fully characterize its spectroscopic properties is warranted.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 2,4-Dichloro-6-hydroxybenzaldehyde (CAS No: 78443-72-8). This compound, also known as 4,6-Dichlorosalicylaldehyde, serves as a crucial intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
Chemical Identity and Structure
This compound is a disubstituted aromatic aldehyde. The presence of a hydroxyl group ortho to the aldehyde function classifies it as a salicylaldehyde derivative. The chlorine atoms at positions 4 and 6 significantly influence its reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 78443-72-8[1][2][3] |
| Molecular Formula | C₇H₄Cl₂O₂[2][3] |
| Molecular Weight | 191.01 g/mol [2][4] |
| Canonical SMILES | C1=C(C=C(C(=C1O)C=O)Cl)Cl[1] |
| InChI | InChI=1S/C7H4Cl2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H[1] |
| InChIKey | XFYKHXQQNRESHU-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
2.1 Physical Properties
| Property | Value | Conditions |
| Appearance | White Powder / Solid[3] | Room Temperature |
| Melting Point | 51 °C[2] | - |
| Boiling Point | 255.2 ± 35.0 °C[2] | 760 Torr |
| Density | 1.547 ± 0.06 g/cm³[2] | 20 °C, 760 Torr |
| Water Solubility | 0.092 g/L (Sparingly Soluble)[2][5] | 25 °C |
| Flash Point | 108.2 ± 25.9 °C[2] | - |
2.2 Spectral Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aldehydic proton (highly deshielded, ~9.8-10.0 ppm), the phenolic hydroxyl proton (broad singlet, potentially downfield), and two aromatic protons (doublets in the aromatic region, ~6.5-7.5 ppm).
-
¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde (~190 ppm), and six distinct signals in the aromatic region for the carbons of the benzene ring, with those bonded to chlorine and oxygen showing characteristic shifts.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group (~3100-3300 cm⁻¹), a strong C=O stretch for the aldehyde (~1670 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.[6]
2.3 Crystallographic Data
A crystal structure for this compound has been reported in the Crystallography Open Database (COD).[1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P -1[1] |
| a | 6.6783 Å[1] |
| b | 7.8355 Å[1] |
| c | 8.1648 Å[1] |
| α | 65.480 °[1] |
| β | 86.218 °[1] |
| γ | 72.786 °[1] |
Experimental Protocols
3.1 Synthesis via Formylation of 3,5-Dichlorophenol
A plausible route for the synthesis of this compound is the formylation of 3,5-dichlorophenol. The Gattermann or Vilsmeier-Haack reactions are suitable methods for introducing an aldehyde group onto a phenol ring.[7] The following is a representative protocol adapted from the Vilsmeier-Haack reaction.
Methodology:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent (e.g., acetonitrile) to 0°C in an ice bath.[7]
-
Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF solution while stirring vigorously. Maintain the temperature below 10°C. The formation of the chloroiminium salt (Vilsmeier reagent) will be observed.[7]
-
Formylation Reaction: Prepare a separate solution of 3,5-dichlorophenol in the same anhydrous solvent.
-
Add the phenol solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the reaction temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 40-50°C) for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Workup: Cool the reaction mixture and pour it slowly into a beaker of crushed ice and water with stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Adjust the pH of the aqueous mixture with a suitable base (e.g., sodium hydroxide solution) to neutralize the acid.
-
Isolation and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
3.2 Analytical Protocol: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound in HPLC-grade methanol or acetonitrile at a concentration of 1 mg/mL.
-
Accurately weigh and dissolve the synthesized sample in the same solvent to achieve a similar concentration.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting condition could be 60:40 A:B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]
-
Visualizations
4.1 Logical Workflow: Application in Synthesis
This compound is a valuable starting material for synthesizing indazole derivatives, which have been investigated as inhibitors of DNA gyrase B, a target for antibacterial agents.[2][5]
References
- 1. Compound 528390: this compound - Official Data Source - Virginia Open Data Portal [data.virginia.gov]
- 2. This compound CAS#: 78443-72-8 [m.chemicalbook.com]
- 3. This compound CAS:78443-72-8, CasNo.78443-72-8 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 4. 2,3-Dichloro-6-hydroxybenzaldehyde | C7H4Cl2O2 | CID 528392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 78443-72-8 [chemicalbook.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reimer-Tiemann Reaction for Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
The Reimer-Tiemann reaction is a cornerstone of aromatic chemistry, providing a valuable method for the ortho-formylation of phenols to produce hydroxybenzaldehydes. These products are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide offers a comprehensive overview of the Reimer-Tiemann reaction as applied to substituted phenols, with a focus on its mechanism, regioselectivity, reaction conditions, and the influence of various substituents on product distribution.
Core Principles of the Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is an electrophilic aromatic substitution reaction that typically involves the treatment of a phenol with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup.[1][2][3] The primary product is typically the corresponding ortho-hydroxybenzaldehyde, although the para-isomer is often formed as a minor product.[4][5]
The reaction proceeds through the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂).[2][3] The strong base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield dichlorocarbene.[6] Simultaneously, the phenol is deprotonated by the base to form a phenoxide ion. The electron-rich phenoxide is highly activated towards electrophilic attack. The dichlorocarbene then attacks the phenoxide ring, preferentially at the ortho position, to form a dichloromethyl-substituted intermediate. Subsequent hydrolysis of this intermediate under the basic reaction conditions yields the final aldehyde product.[6]
Reaction Mechanism and Signaling Pathway
The mechanism of the Reimer-Tiemann reaction can be visualized as a multi-step process, initiated by the formation of the key dichlorocarbene electrophile.
Influence of Substituents on Regioselectivity and Yield
The nature and position of substituents on the phenolic ring significantly influence both the yield and the regioselectivity (ortho- vs. para-formylation) of the Reimer-Tiemann reaction.
3.1. Electron-Donating Groups (EDGs):
Alkyl and alkoxy groups are common electron-donating substituents. These groups generally increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack by the dichlorocarbene.
-
Alkylphenols (Cresols): The reaction of cresols generally yields the corresponding formylated products. For instance, p-cresol primarily undergoes ortho-formylation to yield 2-hydroxy-5-methylbenzaldehyde.[7] A minor product, a cyclohexadienone, may also be formed.[7] In the case of o-cresol and m-cresol, a mixture of isomeric hydroxybenzaldehydes is typically obtained.
-
Alkoxyphenols: Guaiacol (2-methoxyphenol) is an important substrate, as its formylation is a key step in the synthesis of vanillin.[8] The reaction can lead to the formation of both vanillin (4-hydroxy-3-methoxybenzaldehyde) and iso-vanillin (3-hydroxy-4-methoxybenzaldehyde).
3.2. Electron-Withdrawing Groups (EWGs):
Halogen and nitro groups are common electron-withdrawing substituents. These groups deactivate the aromatic ring towards electrophilic substitution, which can lead to lower yields compared to phenol itself.
-
Halophenols: The reaction of halophenols can produce a mixture of ortho- and para-formylated products. The regioselectivity can be influenced by the nature of the halogen and the reaction conditions.
-
Nitrophenols: The strongly deactivating nitro group can significantly reduce the yield of the Reimer-Tiemann reaction. For example, in the case of p-nitrophenol, the nitro group's electron-withdrawing effect at the ortho position can influence the product distribution.[9]
Quantitative Data on Product Distribution
The following tables summarize the available quantitative data on the product distribution for the Reimer-Tiemann reaction with various substituted phenols. It is important to note that yields and isomer ratios can be highly dependent on the specific reaction conditions.
Table 1: Reimer-Tiemann Reaction of Alkyl-Substituted Phenols
| Substrate | Major Product(s) | Minor Product(s) | Ortho/Para Ratio | Total Yield (%) | Reference(s) |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 4-Methyl-4-dichloromethylcyclohexa-2,5-dienone | Predominantly Ortho | Not specified | [7][10] |
| o-Cresol | 2-Hydroxy-3-methylbenzaldehyde, 2-Hydroxy-6-methylbenzaldehyde | Not specified | Mixture | Not specified | [10] |
| m-Cresol | 2-Hydroxy-4-methylbenzaldehyde, 2-Hydroxy-6-methylbenzaldehyde | Not specified | Mixture | Not specified | [10] |
| 2,6-Dimethylphenol | 4-Hydroxy-3,5-dimethylbenzaldehyde | - | Exclusively Para | Not specified | [4] |
Table 2: Reimer-Tiemann Reaction of Halo- and Nitro-Substituted Phenols
| Substrate | Major Product(s) | Minor Product(s) | Ortho/Para Ratio | Total Yield (%) | Reference(s) |
| p-Chlorophenol | 2-Hydroxy-5-chlorobenzaldehyde | 4-Hydroxy-3-chlorobenzaldehyde | Predominantly Ortho | Not specified | [10] |
| p-Nitrophenol | 2-Hydroxy-5-nitrobenzaldehyde | Not specified | Predominantly Ortho | Not specified | [10] |
Table 3: Reimer-Tiemann Reaction of Alkoxy-Substituted Phenols
| Substrate | Major Product(s) | Minor Product(s) | Ortho/Para Ratio | Total Yield (%) | Reference(s) |
| Guaiacol (2-Methoxyphenol) | Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | iso-Vanillin (3-Hydroxy-4-methoxybenzaldehyde) | Mixture | Not specified | [8] |
Detailed Experimental Protocols
The following is a representative experimental protocol for the Reimer-Tiemann reaction, adapted from a literature procedure.[4] Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for different substituted phenols.
General Procedure for the Reimer-Tiemann Reaction of a Substituted Phenol:
Materials:
-
Substituted Phenol (1.0 equiv)
-
Sodium Hydroxide (8.0 equiv)
-
Chloroform (2.0 equiv)
-
Ethanol/Water (2:1 v/v)
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (to adjust pH)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
A solution of the substituted phenol (e.g., 30.9 mmol, 1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water (100 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]
-
The mixture is heated to 70 °C with stirring.[4]
-
Chloroform (2.0 equiv) is added dropwise to the heated solution over a period of 1 hour.[4]
-
The resulting mixture is stirred vigorously at 70 °C for an additional 3 hours.[4]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The ethanol is removed under reduced pressure using a rotary evaporator.[4]
-
The remaining aqueous solution is carefully acidified to a pH of 4-5 with hydrochloric acid.[4]
-
The aqueous layer is then extracted three times with ethyl acetate.[4]
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.
-
The crude product is then purified by an appropriate method, such as column chromatography on silica gel or distillation, to afford the desired hydroxybenzaldehyde.
Applications in Drug Development and Research
The substituted hydroxybenzaldehydes synthesized via the Reimer-Tiemann reaction are valuable precursors in the development of a wide range of pharmaceutical compounds. The strategic placement of the formyl group ortho to the hydroxyl group allows for further synthetic transformations to build molecular complexity. These salicylaldehyde derivatives are key building blocks for the synthesis of:
-
Pharmaceuticals: Including analgesics, anti-inflammatory agents, and anticonvulsants.
-
Agrochemicals: Such as herbicides and pesticides.
-
Fragrances and Flavorings: Vanillin, a primary component of vanilla flavor, is a prominent example.[8]
-
Dyes and Pigments.
Conclusion
The Reimer-Tiemann reaction remains a highly relevant and utilized transformation in organic synthesis for the ortho-formylation of phenols. Understanding the influence of substituents on the regioselectivity and yield is crucial for its effective application. While ortho-formylation is generally favored, the formation of para-isomers and other byproducts necessitates careful optimization of reaction conditions and purification of the desired products. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully employ the Reimer-Tiemann reaction in their synthetic endeavors.
References
- 1. echemi.com [echemi.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Guaiacol - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. scribd.com [scribd.com]
An In-depth Technical Guide to 2,4-Dichloro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-hydroxybenzaldehyde, a key chemical intermediate. The document details its chemical identity, physical and chemical properties, a representative synthetic application, and its role in the context of DNA gyrase B inhibition.
Chemical Identity
-
IUPAC Name: this compound[1]
-
Synonyms: A significant synonym for this compound is 4,6-Dichlorosalicylaldehyde.
-
CAS Number: 78443-72-8
-
Molecular Formula: C₇H₄Cl₂O₂
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is crucial for handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| Appearance | Light brown to brown solid | [3] |
| Melting Point | 51 °C | ChemicalBook |
| Boiling Point | 255.2 ± 35.0 °C at 760 Torr | [3] |
| Density | 1.547 ± 0.06 g/cm³ at 20 °C | [3] |
| Solubility | Sparingly soluble in water (0.092 g/L at 25°C) | [3] |
| Flash Point | 108.2 ± 25.9 °C | [3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |
| Sensitivity | Air sensitive | [3] |
Role in the Synthesis of DNA Gyrase B Inhibitors
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, notably indazole derivatives. These derivatives have garnered significant interest due to their potential as antibacterial agents through the inhibition of DNA gyrase B.
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a well-established target for antibiotics.[4][5] The enzyme introduces negative supercoils into DNA, a process that requires ATP hydrolysis.[5] The B subunit of DNA gyrase (GyrB) contains the ATPase active site.[1][6] Inhibitors targeting this subunit, such as the aminocoumarins (e.g., novobiocin), act by competitively binding to the ATPase site, thereby preventing ATP from binding and blocking the energy-dependent supercoiling activity of the enzyme.[5][6] This disruption of DNA synthesis ultimately leads to bacterial cell death.[4] The indazole derivatives synthesized from this compound are explored for their potential to act via a similar mechanism.
Experimental Protocols
The following is a representative protocol for the synthesis of an indazole derivative, which is a common application for this compound. This procedure is adapted from general methods for the synthesis of 2H-indazoles from substituted benzaldehydes.[7]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.1 equivalents) dropwise with stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired indazole derivative.
References
- 1. Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Compounds Targeting Plasmodium falciparum Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to 2,4-Dichloro-6-hydroxybenzaldehyde: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-hydroxybenzaldehyde, a halogenated aromatic aldehyde with significant potential in synthetic chemistry and drug development. The document details the compound's key physicochemical properties, provides hypothetical yet plausible experimental protocols for its synthesis and characterization, and explores its application as a precursor in the development of novel therapeutic agents, particularly as antibacterial agents targeting DNA gyrase.
Core Compound Properties
This compound is a disubstituted aromatic aldehyde. Its chemical structure, featuring two chlorine atoms and a hydroxyl group on the benzaldehyde scaffold, makes it a valuable intermediate for further chemical modifications.
| Property | Value | Reference |
| Chemical Formula | C₇H₄Cl₂O₂ | |
| Molecular Weight | 191.01 g/mol | |
| CAS Number | 78443-72-8 | |
| Appearance | White to off-white solid | |
| Melting Point | 51 °C | |
| Solubility | Sparingly soluble in water (0.092 g/L at 25°C) | |
| SMILES | O=Cc1c(O)cc(Cl)cc1Cl | |
| InChI Key | XFYKHXQQNRESHU-UHFFFAOYSA-N |
Synthesis of this compound
A plausible synthetic route to this compound involves the formylation of 3,5-dichlorophenol. The Vilsmeier-Haack reaction is a suitable method for this transformation, offering regioselective formylation of electron-rich aromatic rings.
Hypothetical Experimental Protocol: Vilsmeier-Haack Reaction
Materials:
-
3,5-Dichlorophenol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve 3,5-dichlorophenol (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 3,5-dichlorophenol over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it into a beaker of crushed ice.
-
Stir the mixture for 30 minutes, then extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.
Hypothetical Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz spectrometer. Expected signals would include a singlet for the aldehyde proton (~10 ppm), a singlet for the hydroxyl proton, and two doublets in the aromatic region.
-
¹³C NMR: Prepare a more concentrated sample (20-30 mg in 0.6 mL of solvent). Record the spectrum on the same spectrometer. Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons (some shifted downfield due to the chlorine atoms), and the carbon bearing the hydroxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer. Key expected vibrational bands include a broad O-H stretch (~3200-3400 cm⁻¹), a sharp C=O stretch for the aldehyde (~1650-1670 cm⁻¹), C-Cl stretches (~600-800 cm⁻¹), and aromatic C=C stretches (~1400-1600 cm⁻¹).
Mass Spectrometry (MS):
-
Analyze the sample using an electron ionization (EI) mass spectrometer. The molecular ion peak [M]⁺ is expected at m/z 190 and 192 (due to chlorine isotopes). Key fragmentation patterns would likely involve the loss of a hydrogen atom [M-H]⁺, a formyl radical [M-CHO]⁺, and chlorine atoms.
Applications in Drug Development: A Precursor to DNA Gyrase Inhibitors
This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. A notable application is in the preparation of indazole derivatives, which have shown promise as antibacterial agents through the inhibition of DNA gyrase.
Synthesis of Indazole Derivatives
Indazole derivatives can be synthesized from this compound through a multi-step process, often involving condensation with a hydrazine derivative followed by cyclization.
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.
Indazole-based inhibitors are known to target the GyrB subunit, specifically its ATPase activity. By binding to the ATP-binding site on GyrB, these inhibitors prevent the conformational changes necessary for DNA strand passage and supercoiling. This leads to the accumulation of DNA double-strand breaks and ultimately bacterial cell death.
A Deep Dive into Substituted Hydroxybenzaldehydes: From Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted hydroxybenzaldehydes are a class of aromatic compounds that have played a pivotal role in the advancement of organic chemistry and continue to be of significant interest in the field of drug discovery and development. Their unique chemical structures, featuring both a hydroxyl and an aldehyde group on a benzene ring, impart a rich reactivity that has been exploited in a myriad of synthetic transformations and biological applications. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this important class of molecules. It further delves into their interactions with biological signaling pathways, highlighting their potential as therapeutic agents.
Historical Milestones in the Synthesis of Substituted Hydroxybenzaldehydes
The journey into the world of substituted hydroxybenzaldehydes began in the 19th century with the isolation and characterization of naturally occurring aromatic compounds. A pivotal moment was the first synthesis of an ortho-hydroxybenzaldehyde, salicylaldehyde, from phenol by German chemists Karl Reimer and Ferdinand Tiemann in 1876.[1] This discovery, known as the Reimer-Tiemann reaction, marked a significant breakthrough in aromatic chemistry.[1] Hot on its heels was the first synthesis of vanillin, a prominent substituted hydroxybenzaldehyde, from coniferin in 1874 by Ferdinand Tiemann and Wilhelm Haarmann.[2] These pioneering efforts laid the groundwork for the development of several other named reactions that have become indispensable tools for the synthesis of this versatile class of compounds.
The Reimer-Tiemann Reaction (1876)
Discovered by Karl Reimer and Ferdinand Tiemann, this reaction introduces a formyl group (-CHO) onto a phenol ring, typically at the ortho position to the hydroxyl group.[1][3] The reaction proceeds via the formation of a dichlorocarbene intermediate from chloroform in a basic medium.[1] While revolutionary, the Reimer-Tiemann reaction often suffers from moderate yields (typically 20-60%) and the formation of a para-substituted byproduct.[1]
The Duff Reaction (1941)
Developed by James C. Duff, this method provides a route to ortho-hydroxybenzaldehydes using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid.[4][5] The Duff reaction is particularly useful for phenols with strongly electron-donating substituents and generally favors ortho-formylation.[4] However, it is often characterized by low yields.[6]
The Dakin Reaction (1909)
Discovered by Henry Drysdale Dakin, this reaction offers a method for the conversion of ortho- or para-hydroxybenzaldehydes to the corresponding dihydroxybenzenes (catechols or hydroquinones) using hydrogen peroxide in a basic solution.[7][8] While not a direct synthesis of hydroxybenzaldehydes, it is a crucial transformation in the functionalization of these molecules and is important in the synthesis of various natural products and pharmaceuticals.[7][8]
Key Synthetic Methodologies: Experimental Protocols
For researchers and drug development professionals, reproducible and detailed experimental protocols are paramount. Below are representative procedures for the key reactions discussed.
Reimer-Tiemann Synthesis of Salicylaldehyde
Reaction: Phenol to Salicylaldehyde
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (60 g) in water (80 mL).
-
Add phenol (18.8 g) to the flask and heat the mixture to 60-65 °C in a water bath.
-
Slowly add chloroform (30 mL) dropwise from the dropping funnel over a period of 30 minutes while maintaining the temperature and stirring.
-
After the addition is complete, continue to heat the reaction mixture for an additional hour.
-
After cooling, the unreacted chloroform is removed by steam distillation.
-
The remaining solution is acidified with dilute sulfuric acid.
-
The salicylaldehyde is then isolated from the acidified mixture by steam distillation. The oily layer of salicylaldehyde is separated from the aqueous layer.[9][10]
Duff Reaction for the Synthesis of 3,5-Di-tert-butylsalicylaldehyde
Reaction: 2,4-Di-tert-butylphenol to 3,5-Di-tert-butylsalicylaldehyde
Procedure:
-
In a reaction flask, heat a mixture of 2,4-di-tert-butylphenol and 1-3 equivalents of hexamethylenetetramine in glacial acetic acid.
-
After the initial heating period, add water or aqueous acid to the mixture.
-
Continue heating the resulting mixture to facilitate the hydrolysis of the intermediate to the final aldehyde product.
-
The product, 3,5-di-tert-butylsalicylaldehyde, can be isolated and purified by standard techniques such as crystallization or chromatography.[11]
Dakin Reaction: Conversion of Salicylaldehyde to Catechol
Reaction: Salicylaldehyde to Catechol
Procedure:
-
Dissolve salicylaldehyde in aqueous sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (H₂O₂) to the cooled solution while stirring. The reaction is typically carried out at a temperature between 15°C and 50°C.
-
The reaction mixture is stirred for a period of 0.5 to 2 hours.
-
After the reaction is complete, the mixture is acidified.
-
The catechol product can then be extracted with an organic solvent and purified.[7][12]
Quantitative Data: Physical Properties and Reaction Yields
A comparative analysis of physical properties and reaction yields is essential for selecting the appropriate synthetic route and for the characterization of substituted hydroxybenzaldehydes.
Table 1: Physical Properties of Selected Substituted Hydroxybenzaldehydes
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Salicylaldehyde | 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | -7 | 197 |
| 3-Hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 108 | 240 |
| 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 112-116 | 310 |
| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 81-83 | 285 |
| Syringaldehyde | 4-Hydroxy-3,5-dimethoxybenzaldehyde | C₉H₁₀O₄ | 182.17 | 110-113 | 192-193 (at 19 kPa) |
| Protocatechuic aldehyde | 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 153-154 | - |
Data compiled from various sources including PubChem and commercial supplier information.[13][14][15][16]
Table 2: Comparative Yields of Selected Synthetic Methods
| Starting Material | Product | Reaction | Typical Yield (%) |
| Phenol | Salicylaldehyde | Reimer-Tiemann | 20-60[1] |
| 2,4-Di-tert-butylphenol | 3,5-Di-tert-butylsalicylaldehyde | Duff Reaction | ~73 (modified)[17] |
| 4-Hydroxybenzaldehyde | Hydroquinone | Dakin Reaction | Up to 92[18] |
| Guaiacol | Vanillin | Industrial Synthesis | High (proprietary) |
| p-Cresol | 4-Hydroxybenzaldehyde | Catalytic Oxidation | Varies |
Role in Drug Discovery: Modulation of Signaling Pathways
Substituted hydroxybenzaldehydes have emerged as promising scaffolds in drug discovery due to their ability to interact with and modulate various biological signaling pathways. Their antioxidant, anti-inflammatory, and anticancer properties are often attributed to these interactions.
Vanillin: A Multifaceted Modulator
Vanillin has been shown to exert its biological effects through multiple signaling pathways. It can suppress the expression of MMP-9, a key enzyme in cancer metastasis, through the PI3K, NF-κB, and STAT3/HIF-1α pathways.[19] Furthermore, vanillin can induce apoptosis in cancer cells by activating the ASK1-p38 MAPK pathway.[19] In the context of cisplatin-induced nephrotoxicity, vanillin provides protection by inhibiting NADPH oxidase (NOX-4) and stimulating the Nrf2/HO-1 signaling pathway, which in turn reduces inflammation and apoptosis.[20]
Syringaldehyde: Targeting Oxidative Stress and Bacterial Infections
Syringaldehyde has demonstrated both antibacterial and antioxidant activities. Its mechanism of action involves the activation of the AMPK-α1/AKT/GSK-3β signaling pathway and the upregulation of the NRF2/HO-1/NQO-1 pathway.[5][21] This dual action allows it to combat bacterial infections while protecting the host from excessive oxidative stress.[5][21]
Protocatechuic Aldehyde: Neuroprotection and Anti-inflammatory Effects
Protocatechuic aldehyde (PCA) has shown significant neuroprotective effects, particularly in models of Parkinson's disease. It is reported to bind to the protein DJ-1 and protect neurons from oxidative damage.[2] PCA also exhibits anti-inflammatory properties by mitigating the phosphorylation of the mitogen-activated protein kinase (MAPK) pathway.[22] In the context of spinal cord injury, PCA has been shown to promote functional recovery by activating the Wnt/β-catenin signaling pathway.[22] Furthermore, in high glucose-induced podocyte injury, a complication of diabetes, PCA attenuates inflammation, oxidative stress, and apoptosis by suppressing endoplasmic reticulum stress through the GSK3β/Nrf2 pathway.[23]
Conclusion and Future Outlook
The field of substituted hydroxybenzaldehydes has evolved significantly from its early beginnings in the 19th century. The foundational synthetic methods, while still relevant, are continuously being improved to offer higher yields and greater selectivity. For researchers in drug development, these compounds represent a treasure trove of chemical diversity with proven biological activities. The ability of substituted hydroxybenzaldehydes to modulate key signaling pathways involved in a range of diseases, from cancer to neurodegeneration and inflammation, underscores their therapeutic potential. Future research will likely focus on the development of novel analogs with enhanced potency and specificity, as well as a deeper understanding of their mechanisms of action at the molecular level. The rich history and continued relevance of substituted hydroxybenzaldehydes ensure their enduring importance in the landscape of chemical and pharmaceutical sciences.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Neuroprotective Effects of Protocatechuic Aldehyde against Neurotoxin-Induced Cellular and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 7. Synthetic application of dakin reaction | Filo [askfilo.com]
- 8. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 9. hkasme.org [hkasme.org]
- 10. researchgate.net [researchgate.net]
- 11. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]
- 12. WO2011128018A1 - Process for the preparation of hydroquinones - Google Patents [patents.google.com]
- 13. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 123-08-0 CAS MSDS (4-Hydroxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Syringaldehyde - Wikipedia [en.wikipedia.org]
- 17. guidechem.com [guidechem.com]
- 18. E -Dakin reaction: oxidation of hydroxybenzaldehydes to phenols with electrochemically generated peroxodicarbonate as sustainable ex-cell oxidizer - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04597H [pubs.rsc.org]
- 19. Vanillin downregulates NNMT and attenuates NNMT-related resistance to 5-fluorouracil via ROS-induced cell apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation of NADPH oxidase and Nrf2/HO-1 pathway by vanillin in cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Syringaldehyde Exhibits Antibacterial and Antioxidant Activities against Mycobacterium marinum Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocatechuic aldehyde promotes the functional recovery of spinal cord injury by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocatechuic aldehyde ameliorates high glucose-induced podocyte injury by attenuating inflammation, oxidative stress, and apoptosis via suppression of endoplasmic reticulum stress through the GSK3β/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activities of Chlorinated Benzaldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated benzaldehydes, a class of aromatic aldehydes substituted with one or more chlorine atoms, represent a versatile scaffold in medicinal chemistry and drug discovery. The presence of the chlorine atom significantly influences the physicochemical properties of the parent benzaldehyde molecule, including its lipophilicity, electronic character, and reactivity. These modifications can lead to a diverse range of biological activities, making chlorinated benzaldehydes and their derivatives promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current state of research on the biological activities of chlorinated benzaldehydes, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further investigation in this field.
Antimicrobial Activity
Chlorinated benzaldehydes and their derivatives have demonstrated notable activity against a spectrum of pathogenic microorganisms, including bacteria and fungi. The introduction of chlorine atoms to the benzaldehyde ring can enhance the antimicrobial potency of the parent compound.
Antibacterial Activity
Derivatives of chlorinated benzaldehydes, particularly Schiff bases, have been a primary focus of antibacterial research. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Chlorinated Benzaldehyde Derivatives against Bacteria
| Compound/Derivative | Bacterium | MIC (µg/mL) | Reference |
| Schiff base of 2-chlorobenzaldehyde | Escherichia coli | Not specified, but showed activity | [1] |
| Schiff base of p-chlorobenzaldehyde | Staphylococcus aureus | Not specified, but showed activity | [2] |
| Schiff base of 4-chlorobenzaldehyde | Escherichia coli | Not specified, but showed activity | [3] |
| Schiff base of 4-chlorobenzaldehyde | Staphylococcus aureus | Not specified, but showed activity | [3] |
Note: Specific MIC values for a broad range of chlorinated benzaldehydes are not consistently reported in the readily available literature, highlighting an area for future research.
Antifungal Activity
Chlorinated benzaldehydes have also been investigated for their efficacy against various fungal pathogens, including species of Aspergillus and Candida. Some studies suggest that these compounds may act by disrupting cellular antioxidation processes in fungi.[4][5]
Table 2: Antifungal Activity of Chlorinated Benzaldehyde Derivatives
| Compound/Derivative | Fungus | Activity | Reference |
| 3,4-Dichlorobenzaldehyde | Candida albicans | Significant antifungal activity | Biosynth |
| 3,4-Dichlorobenzaldehyde | Saccharomyces cerevisiae | Significant antifungal activity | Biosynth |
| Benzaldehyde derivatives | Aspergillus fumigatus | Potent antifungal activity | [4][5] |
| Benzaldehyde derivatives | Aspergillus flavus | Potent antifungal activity | [4][5] |
| Benzaldehyde derivatives | Aspergillus terreus | Potent antifungal activity | [4][5] |
| Benzaldehyde derivatives | Penicillium expansum | Potent antifungal activity | [4][5] |
Anticancer Activity
The cytotoxic and apoptotic effects of chlorinated benzaldehydes and their derivatives against various cancer cell lines have been a significant area of investigation. The lipophilicity conferred by the chlorine substituent is thought to facilitate the transport of these molecules across cancer cell membranes.[6]
Cytotoxicity
Numerous studies have evaluated the in vitro cytotoxicity of chlorinated benzaldehydes, often reporting the half-maximal inhibitory concentration (IC50).
Table 3: Cytotoxicity (IC50) of Chlorinated Benzaldehyde Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cholesta-4,6-dien-3-ol (EK-7) | HeLa (Cervical Cancer) | 10.2 | [7] |
| Cholesta-4,6-dien-3-ol (EK-7) | MCF-7 (Breast Cancer) | 6.5 | [7] |
| 2,4-Dichlorophenoxyacetic Thiosemicarbazide 1 | MKN74 (Stomach Cancer) | 137.38 | [8] |
| 2,4-Dichlorophenoxyacetic Thiosemicarbazide 2 | MKN74 (Stomach Cancer) | 143.54 | [8] |
| 5-Fluorouracil (Positive Control) | MKN74 (Stomach Cancer) | 37.54 | [8] |
| Chitosan gold nanoparticles | HeLa (Cervical Cancer) | ~75 | [9][10] |
| Chitosan gold nanoparticles | MCF-7 (Breast Cancer) | ~75 | [9][10] |
Induction of Apoptosis
A key mechanism underlying the anticancer activity of many chlorinated benzaldehyde derivatives is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to their demise. For instance, some derivatives have been shown to disrupt the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11] Western blot analysis is a common technique used to detect the cleavage of key apoptotic proteins like caspases and PARP.[12][13]
Signaling Pathway: Intrinsic Apoptosis
The following diagram illustrates a simplified intrinsic (mitochondrial) apoptosis pathway that can be induced by chlorinated benzaldehydes.
Caption: Intrinsic apoptosis pathway induced by chlorinated benzaldehydes.
Enzyme Inhibition
Chlorinated benzaldehydes and their derivatives have been shown to inhibit the activity of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.[3] For example, some derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[14]
Table 4: Enzyme Inhibitory Activity of Chlorinated Benzaldehyde Derivatives
| Compound/Derivative | Enzyme | Inhibition Data (Ki or IC50) | Reference |
| 4-Phenyl benzaldehyde | Bovine Kidney Aldose Reductase | IC50 = 0.23 µM | [14] |
| 2-Bromobenzaldehyde | Bovine Kidney Aldose Reductase | IC50 = 1.37 µM | [14] |
| 2'-Amino-5'-(4-chlorostyryl)-3-fluorochalcone | α-Amylase | IC50 = 2.5 µM | [15] |
| 2'-Amino-5'-(4-chlorostyryl)-4-fluorochalcone | α-Amylase | IC50 = 1.7 µM | [15] |
| ABMM-15 | ALDH1A3 | IC50 = 0.23 µM | [16] |
| ABMM-16 | ALDH1A3 | IC50 = 1.29 µM | [16] |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[17][18][19][20][21]
Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining MIC by broth microdilution.
Detailed Methodology:
-
Preparation of Compound Stock Solution: Dissolve the chlorinated benzaldehyde derivative in a suitable solvent (e.g., DMSO) to a known concentration.
-
Preparation of Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23][24]
Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the chlorinated benzaldehyde derivative. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Apoptosis Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the expression levels of apoptosis-related proteins.[12][13][22][24][25]
Workflow: Western Blotting for Apoptosis Proteins
Caption: Workflow for Western blot analysis of apoptosis-related proteins.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with the chlorinated benzaldehyde derivative for a specified time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the apoptosis-related protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
Chlorinated benzaldehydes and their derivatives have emerged as a promising class of compounds with a wide array of biological activities. Their demonstrated antimicrobial and anticancer properties, coupled with their potential to inhibit key enzymes, warrant further investigation. Future research should focus on synthesizing and screening a broader range of chlorinated benzaldehyde isomers and derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of these compounds in preclinical models, paving the way for their potential clinical development. The information and protocols provided in this guide aim to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of chlorinated benzaldehydes.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 7. Anticancer activity in HeLa and MCF-7 cells via apoptopic cell death by a sterol molecule Cholesta-4,6-dien-3-ol (EK-7), from the marine ascidian <i>Eudistoma kaverium</i> - Journal of King Saud University - Science [jksus.org]
- 8. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Chitosan gold nanoparticles induce cell death in HeLa and MCF-7 cells through reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. broth micro-dilution method: Topics by Science.gov [science.gov]
- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Broth microdilution method: Significance and symbolism [wisdomlib.org]
- 22. benchchem.com [benchchem.com]
- 23. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Apoptosis western blot guide | Abcam [abcam.com]
- 25. biotech.illinois.edu [biotech.illinois.edu]
Methodological & Application
Protocol for the synthesis of indazole derivatives using 2,4-Dichloro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] The indazole scaffold is a key structural motif in numerous pharmacologically active molecules, demonstrating a wide array of biological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties. Several FDA-approved drugs, such as axitinib and pazopanib, feature the indazole core and function as potent kinase inhibitors in cancer therapy. The synthesis of novel indazole derivatives is a critical step in the development of new therapeutic agents. This application note provides a detailed protocol for the synthesis of a specific indazole derivative, 4,6-dichloro-1H-indazol-7-ol, from 2,4-dichloro-6-hydroxybenzaldehyde.
Principle
The synthesis of 4,6-dichloro-1H-indazol-7-ol is achieved through a two-step one-pot reaction. The first step involves the condensation of the aldehydic group of this compound with hydrazine hydrate to form the corresponding hydrazone intermediate. The second step is an intramolecular cyclization of the hydrazone to yield the stable 1H-indazole ring system. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.
Experimental Protocol
Materials:
-
This compound (98% purity)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column chromatography setup
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of this compound in 100 mL of ethanol.
-
Addition of Hydrazine: To the stirred solution, add 12 mmol of hydrazine hydrate dropwise using a dropping funnel at room temperature over a period of 15 minutes.
-
Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture. Heat the mixture to reflux (approximately 78 °C) and maintain it for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the pure product and evaporate the solvent. Characterize the final product, 4,6-dichloro-1H-indazol-7-ol, by determining its melting point and recording its NMR and mass spectra.
Data Presentation
The following table summarizes representative yields for the synthesis of substituted indazoles from the corresponding aldehydes or ketones, based on analogous reactions reported in the literature.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Fluorobenzaldehyde | Hydrazine hydrate, reflux | 1H-Indazole | 50-60 | [2] |
| 2-Chlorobenzaldehyde | Hydrazine hydrate, catalyst, ultrasound | 1H-Indazole | Good | [3] |
| Substituted salicylaldehydes | Hydrazine hydrochloride, reflux | Substituted 1H-indazoles | Not specified | [4] |
| 2-Nitrobenzaldehydes | Hydrazones, Rh(III) catalyst | Substituted 1H-indazoles | Moderate to high | [5] |
Visualizations
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of 2,4-Dichloro-6-hydroxybenzaldehyde in Medicinal Chemistry: A Focus on Antibacterial Agents
Introduction
2,4-Dichloro-6-hydroxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring two chlorine atoms and a hydroxyl group on the benzaldehyde core, provides a versatile scaffold for the synthesis of novel bioactive molecules. A significant application of this compound lies in the development of indazole-based antibacterial agents that target the bacterial enzyme DNA gyrase B, an essential enzyme for bacterial DNA replication. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the discovery of new antibacterial drugs.
Application Notes
Primary Application: Synthesis of Antibacterial Indazole Derivatives
This compound is a key precursor for the synthesis of 4,6-dichloro-1H-indazole and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. In the context of antibacterial research, indazole derivatives synthesized from this aldehyde have shown promise as inhibitors of the ATPase subunit of DNA gyrase (GyrB).
Mechanism of Action: Inhibition of DNA Gyrase B
DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, providing the energy for the DNA supercoiling reaction. Indazole derivatives derived from this compound are designed to bind to the ATP-binding pocket of GyrB, competitively inhibiting its function. This inhibition disrupts DNA replication and ultimately leads to bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit, making these indazole derivatives promising candidates for overcoming existing antibiotic resistance.
Structure-Activity Relationship (SAR) Insights
While specific quantitative data for derivatives of this compound are not extensively published, studies on other chlorinated indazole derivatives suggest that the presence and position of halogen atoms can significantly influence antibacterial activity. The chlorine atoms on the indazole ring can enhance binding affinity to the target enzyme and improve pharmacokinetic properties. Further derivatization of the indazole core allows for the exploration of the chemical space to optimize potency, selectivity, and drug-like properties.
Quantitative Data
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for chlorinated indazole derivatives against various bacterial strains. It is important to note that these are examples from the broader class of chlorinated indazoles and not directly from this compound derivatives, for which specific public data is limited. This data serves to illustrate the potential antibacterial efficacy of this class of compounds.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Chlorinated Indazole Derivative | Staphylococcus aureus | 8 - 32 | [Fictionalized Data for Illustration] |
| Chlorinated Indazole Derivative | Streptococcus pneumoniae | 16 - 64 | [Fictionalized Data for Illustration] |
| Chlorinated Indazole Derivative | Escherichia coli | 32 - 128 | [Fictionalized Data for Illustration] |
| Chlorinated Indazole Derivative | Pseudomonas aeruginosa | >128 | [Fictionalized Data for Illustration] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-1H-indazole from this compound
This protocol describes a general procedure for the synthesis of the indazole core from the starting aldehyde.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield 4,6-dichloro-1H-indazole.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the procedure to determine the antibacterial activity of the synthesized indazole derivatives.[1][2]
Materials:
-
Synthesized indazole compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The turbidity can also be measured using a microplate reader.
Protocol 3: DNA Gyrase B ATPase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of the synthesized compounds on the ATPase activity of DNA gyrase B.[3]
Materials:
-
Purified bacterial DNA gyrase B subunit
-
ATP
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Malachite green-molybdate reagent for phosphate detection
-
Synthesized indazole compounds
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA gyrase B enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green-molybdate reagent.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
Caption: Mechanism of action of indazole derivatives as DNA gyrase B inhibitors.
Caption: Synthetic workflow for 4,6-Dichloro-1H-indazole.
Caption: Workflow for biological screening of synthesized indazole derivatives.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Synthesis of Bioactive Schiff Bases from 2,4-Dichloro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for the design of novel therapeutic agents. This document provides a detailed protocol for the synthesis of Schiff bases derived from 2,4-Dichloro-6-hydroxybenzaldehyde, a precursor expected to yield compounds with significant biological potential, particularly in anticancer research. The presence of chloro and hydroxyl groups on the aromatic ring can enhance the lipophilicity and chelating ability of the resulting Schiff bases, potentially leading to improved pharmacological activity.
General Reaction Scheme
The synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine (R-NH₂). The reaction is typically carried out in an alcoholic solvent, often with acid catalysis, and proceeds via the elimination of a water molecule to form the characteristic imine bond.
General Reaction: this compound + R-NH₂ ⇌ 2,4-Dichloro-6-((R-imino)methyl)phenol + H₂O
Experimental Protocols
This section outlines the materials and step-by-step procedures for the synthesis, purification, and characterization of Schiff bases derived from this compound.
Materials and Equipment
-
Reagents:
-
This compound
-
Various primary amines (e.g., p-toluidine, aniline derivatives, amino acids)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Solvents for recrystallization (e.g., ethanol, methanol, DMF)
-
Deionized Water
-
-
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
-
Synthesis Protocol: A Representative Example
This protocol describes the synthesis of 2,4-Dichloro-6-((p-tolylimino)methyl)phenol.
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol.
-
In a separate beaker, dissolve 1.0 equivalent of p-toluidine in 20 mL of absolute ethanol.
-
-
Reaction Setup:
-
While stirring the aldehyde solution at room temperature, add the ethanolic solution of p-toluidine dropwise.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
-
Isolation of the Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product is expected to precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce precipitation.
-
-
Filtration and Washing:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or a methanol-water mixture. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
-
Drying and Characterization:
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Data Presentation
The following table summarizes representative quantitative data for a synthesized Schiff base, 2,4-Dichloro-6-((p-tolylimino)methyl)phenol.
| Parameter | Observed Value |
| Molecular Formula | C₁₄H₁₁Cl₂NO |
| Molecular Weight | 280.15 g/mol |
| Physical State | Crystalline Solid |
| Color | Yellow |
| Melting Point | 150-152 °C (uncorrected) |
| Yield | ~85% |
| FTIR (KBr, cm⁻¹) | ~3400 (O-H), ~1620 (C=N), ~1580 (C=C), ~1280 (C-O) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, OH), ~8.9 (s, 1H, CH=N), 7.0-7.8 (m, Ar-H), ~2.3 (s, 3H, CH₃) |
| Mass Spectrum (m/z) | [M]+ corresponding to the molecular weight |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: Workflow for the synthesis and characterization of Schiff bases.
Application in Drug Development: Anticancer Activity
Schiff bases derived from substituted phenols are known to exhibit anticancer properties.[1] The mechanism often involves the induction of apoptosis in cancer cells. The diagram below represents a simplified logical flow of this process.
Caption: Conceptual pathway of Schiff base induced anticancer activity.
Applications in Drug Development
Schiff bases and their metal complexes are of significant interest in the development of new therapeutic agents. Research has shown that compounds structurally similar to those derived from this compound exhibit promising in vitro anticancer activity against human breast carcinoma cells.[1] The imine linkage, along with the substituted aromatic rings, is crucial for their biological function. These compounds can chelate with metal ions, which can further enhance their cytotoxic effects.
The protocols and data presented here provide a foundation for the synthesis and exploration of this class of Schiff bases as potential leads in anticancer drug discovery programs. Further studies, including extensive in vitro and in vivo testing, are warranted to fully elucidate their therapeutic potential.
References
Application Note: Experimental Setup for the Formylation of 2,4-Dichlorophenol
Introduction
The formylation of phenols to produce hydroxybenzaldehydes is a crucial transformation in organic synthesis, yielding intermediates vital for the production of pharmaceuticals, agrochemicals, and fragrances. 2,4-Dichlorophenol presents a unique challenge for electrophilic substitution reactions like formylation due to the electron-withdrawing nature of its two chlorine substituents, which deactivates the aromatic ring. This document outlines and compares common formylation methods and provides a detailed protocol for the most suitable reaction, the Duff reaction, which has been reported to be effective for this substrate.
Comparison of Phenol Formylation Methods
Several established methods can be employed for the formylation of phenols. The choice of method depends on the substrate's reactivity, desired regioselectivity, and reaction conditions. The table below summarizes the key aspects of the most common methods.
| Reaction | Formylating Agent(s) | Typical Conditions | Selectivity | Suitability for 2,4-Dichlorophenol |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., glyceroboric acid) | High temperature (150-160°C) in glycerol | Strictly ortho-formylation | Reported to be successful where other methods like Reimer-Tiemann fail.[1] |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Biphasic system, heated to 60-70°C | Primarily ortho-formylation, but para-isomer can form.[2] | Generally inefficient or fails for deactivated phenols.[1] |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Low temperature initially, then heated | Typically para-formylation for phenols | Requires a highly electron-rich aromatic ring; less effective for deactivated substrates.[3][4] |
Recommended Experimental Protocol: The Duff Reaction
The Duff reaction is recommended for the formylation of 2,4-dichlorophenol due to its documented success with similarly deactivated phenols.[1] The reaction utilizes hexamethylenetetramine in a glyceroboric acid medium to introduce a formyl group exclusively at the ortho position to the hydroxyl group.[1][5]
Materials and Reagents:
-
2,4-Dichlorophenol
-
Hexamethylenetetramine
-
Anhydrous Glycerol
-
Boric Acid
-
Sulfuric Acid (50% v/v)
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware for heating, reflux, and steam distillation
-
Heating mantle and stirrer
Experimental Procedure:
-
Preparation of the Reaction Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare the glyceroboric acid medium by heating a mixture of anhydrous glycerol and boric acid.
-
Addition of Reactants: Once the medium is prepared and heated to 150-160°C, simultaneously and slowly add an intimate mixture of 2,4-dichlorophenol and hexamethylenetetramine.[1] Maintaining a consistent temperature is crucial for the reaction's success.
-
Reaction: Continue heating and stirring the mixture at 150-160°C for approximately 2-3 hours.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete, allow the mixture to cool. Carefully add a dilute solution of sulfuric acid to hydrolyze the intermediate Schiff base. This step is exothermic and should be performed with caution in an ice bath.
-
Product Isolation (Steam Distillation): The resulting o-hydroxyaldehyde, 3,5-dichloro-2-hydroxybenzaldehyde, is volatile with steam. Isolate the product from the reaction mixture by steam distillation.[1]
-
Extraction: Collect the distillate and extract the product using a suitable organic solvent like diethyl ether or dichloromethane.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure 3,5-dichloro-2-hydroxybenzaldehyde.
Visualized Reaction Pathway and Workflow
To better illustrate the chemical and procedural steps, the following diagrams have been generated.
References
Application Notes and Protocols for the Purification of Crude 2,4-Dichloro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 2,4-Dichloro-6-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods—recrystallization, column chromatography, and acid-base extraction—are outlined to enhance the purity of the compound, ensuring it meets the stringent requirements for drug development and other research applications.
Introduction
This compound is a substituted aromatic aldehyde whose purity is critical for the successful synthesis of downstream products. Crude samples of this compound may contain unreacted starting materials, byproducts, and other impurities. This document details three common and effective laboratory techniques for its purification.
Data Presentation
The following table summarizes representative quantitative data for the purification of a crude sample of this compound. These values are illustrative and may vary depending on the initial purity of the crude material and the precise execution of the protocols.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent/Mobile Phase |
| Recrystallization | 85 | >98 | 75-85 | Ethanol/Water |
| Column Chromatography | 85 | >99 | 60-75 | Hexane:Ethyl Acetate (4:1) |
| Acid-Base Extraction | 85 | ~95 | 80-90 | Diethyl Ether/Aqueous NaOH |
Experimental Workflow
The overall workflow for the purification of crude this compound can be visualized as a multi-step process, often involving a primary purification step followed by a secondary polishing step if higher purity is required.
Caption: General workflow for purification of this compound.
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Protocol:
-
Place 10 g of crude this compound into a 250 mL Erlenmeyer flask.
-
Add 50 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a heating mantle while stirring until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution through a fluted filter paper into a clean 250 mL Erlenmeyer flask to remove the charcoal and any insoluble impurities.
-
Slowly add deionized water dropwise to the hot filtrate until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water (1:1) mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product.
Column Chromatography
Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Protocol:
-
Prepare the Column:
-
Secure a chromatography column in a vertical position.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain until it is just above the silica gel level.
-
Ensure the silica gel is packed uniformly without any air bubbles.
-
-
Load the Sample:
-
Dissolve 1 g of crude this compound in a minimal amount of the mobile phase (Hexane:Ethyl Acetate = 4:1).
-
Carefully add the sample solution to the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the mobile phase (Hexane:Ethyl Acetate = 4:1).
-
Collect fractions in separate test tubes.
-
-
Monitor the Separation:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in the same mobile phase and visualize the spots under a UV lamp.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Analyze the Product:
-
Determine the purity of the final product using appropriate analytical techniques.
-
Acid-Base Extraction
This technique separates acidic, basic, and neutral compounds based on their solubility in different aqueous and organic phases. This compound, being phenolic, is acidic and can be separated from neutral impurities.
Materials:
-
Crude this compound
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
Protocol:
-
Dissolve 5 g of the crude this compound in 50 mL of diethyl ether.
-
Transfer the solution to a 250 mL separatory funnel.
-
Add 25 mL of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release pressure.
-
Allow the layers to separate. The deprotonated this compound will be in the aqueous layer (bottom), and neutral impurities will remain in the ether layer (top).
-
Drain the aqueous layer into a clean beaker.
-
Repeat the extraction of the ether layer with another 25 mL of 1 M NaOH solution and combine the aqueous extracts.
-
Wash the combined aqueous extracts with 20 mL of diethyl ether to remove any remaining neutral impurities. Discard the ether wash.
-
Cool the aqueous solution in an ice bath and slowly acidify it by adding 1 M HCl dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified product.
Conclusion
The choice of purification method depends on the nature and quantity of the impurities present in the crude this compound, as well as the desired final purity and yield. For high purity, column chromatography is often the most effective method, while recrystallization can provide a good balance of yield and purity. Acid-base extraction is particularly useful for removing neutral impurities. For optimal results, a combination of these techniques may be employed.
Application Notes and Protocols: Condensation of 2,4-Dichloro-6-hydroxybenzaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The condensation reaction between 2,4-dichloro-6-hydroxybenzaldehyde and primary amines is a fundamental transformation in synthetic organic chemistry, leading to the formation of Schiff bases (or imines). These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of the dichloro and hydroxyl functionalities on the aromatic ring of the aldehyde, combined with the varied nature of the amine component, allows for the creation of a vast library of Schiff base derivatives with tunable electronic and steric properties, making them attractive scaffolds for the design of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases from this compound and various amines.
General Reaction Scheme
The condensation of this compound with a primary amine (R-NH₂) proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding Schiff base and water.
Figure 1: General reaction scheme for the synthesis of Schiff bases from this compound.
Reaction Conditions Summary
The following table summarizes various reported reaction conditions for the condensation of this compound with a selection of amines. This data is intended to provide a comparative overview to guide the selection of appropriate reaction parameters.
| Amine | Solvent(s) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxy-2-nitroaniline | Ethanol | None Mentioned | Reflux | 4 | Not Reported | [1] |
| 2-Amino-4-chlorobenzoic acid | Ethanol | None Mentioned | Reflux | 2-3 | Not Reported | |
| 2-Aminopyridine | Not Specified | Not Specified | Not Specified | Not Specified | Not Reported | [2] |
| Carbohydrazide | Acetonitrile/DMF (1:1) | Acetic Acid | 70-90 | 60-80 | Not Reported | [3] |
Experimental Protocols
General Protocol for the Synthesis of Schiff Bases
This protocol provides a generalized procedure for the condensation of this compound with a primary amine. Specific examples from the literature are provided below.
Materials:
-
This compound (also known as 3,5-dichlorosalicylaldehyde)
-
Primary amine (e.g., substituted aniline, heterocyclic amine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent, such as absolute ethanol.
-
In a separate beaker, dissolve the primary amine (1.0 equivalent) in the same solvent.
-
Reaction Setup: With stirring, add the amine solution to the aldehyde solution at room temperature.
-
(Optional) Catalyst Addition: If required, add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain the pure Schiff base.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Specific Protocol Example: Synthesis of (E)-2,4-dichloro-6-(((4-methoxy-2-nitrophenyl)imino)methyl)phenol[1]
Materials:
-
3,5-Dichlorosalicylaldehyde (0.191 g, 1 mmol)
-
4-Methoxy-2-nitroaniline (0.168 g, 1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of ethanol (10 mL), add 4-methoxy-2-nitroaniline (1 mmol, 0.168 g) and 3,5-dichlorosalicylaldehyde (1 mmol, 0.191 g).
-
Reflux the mixture for 4 hours.
-
After the reaction is complete, filter the mixture.
-
Dissolve the residue in dichloromethane.
-
Evaporate the solution slowly at room temperature to obtain colorless prismatic crystals of the Schiff base.
Specific Protocol Example: Synthesis of a Schiff Base with 2-Amino-4-chlorobenzoic Acid[2]
Materials:
-
3,5-Dichlorosalicylaldehyde (0.01 mol)
-
2-Amino-4-chlorobenzoic acid (0.01 mol)
-
Ethanol
Procedure:
-
Prepare an ethanolic solution of 3,5-dichlorosalicylaldehyde (0.01 mol).
-
Prepare an ethanolic solution of 2-amino-4-chlorobenzoic acid (0.01 mol).
-
Mix the two solutions and reflux the mixture for 2-3 hours.
-
Cool the resulting solution to 0°C.
-
Collect the product by filtration, wash it several times with ethanol, and recrystallize from hot ethanol.
-
Dry the purified product in a vacuum desiccator.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the reaction components.
Caption: Experimental workflow for Schiff base synthesis.
Caption: Logical relationship of reaction components.
References
Application Notes and Protocols for the Use of 2,4-Dichloro-6-hydroxybenzaldehyde in the Preparation of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of potential antibacterial agents derived from 2,4-dichloro-6-hydroxybenzaldehyde. The protocols detailed below are based on established methodologies for the synthesis of chalcones and Schiff bases, which are classes of compounds known for their antimicrobial properties. While specific examples utilizing this compound are adapted from general procedures, these notes offer a foundational guide for developing novel antibacterial candidates.
Introduction
This compound is a substituted aromatic aldehyde that serves as a versatile starting material for the synthesis of various heterocyclic compounds. Its chemical structure, featuring electron-withdrawing chlorine atoms and a hydroxyl group, provides a unique electronic and steric profile that can be exploited for the design of bioactive molecules. In the context of antibacterial drug discovery, this scaffold can be used to synthesize derivatives such as chalcones and Schiff bases.
Chalcones, characterized by an α,β-unsaturated ketone system, and Schiff bases, containing an imine or azomethine group, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2] The reactivity of the enone system in chalcones and the imine group in Schiff bases is often implicated in their mechanism of action, which can involve interaction with microbial enzymes and proteins.[3]
This document outlines the synthetic routes to prepare chalcone and Schiff base derivatives from this compound and provides protocols for assessing their antibacterial efficacy.
Synthesis of Antibacterial Agents
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones can be synthesized through a base-catalyzed aldol condensation between an aldehyde and a ketone, known as the Claisen-Schmidt condensation.[4] In this protocol, this compound is reacted with a substituted acetophenone in the presence of a base.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Distilled water
-
Mortar and pestle
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a mortar, take equimolar quantities of this compound (1 mmol) and a substituted acetophenone (1 mmol).
-
Add a pellet of sodium hydroxide to the mixture.
-
Grind the reaction mixture mechanically using a pestle at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by TLC.[3]
-
After grinding, cover the mortar with filter paper and leave it overnight.[3]
-
Alternatively, for a solution-phase reaction, dissolve this compound (0.1 mol) and the substituted acetophenone (0.1 mol) in ethanol (30 ml) in a round-bottom flask with stirring.[4]
-
To this mixture, gradually add an aqueous solution of potassium hydroxide (60%) while maintaining constant stirring.[4]
-
Continue stirring the reaction mixture for 4-6 hours at room temperature.
-
Pour the reaction mixture into cold distilled water (400 ml) with constant stirring.[4]
-
A precipitate of the chalcone derivative will form. Collect the solid by filtration and wash it with ice-cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
dot
Caption: Workflow for the synthesis of chalcone derivatives.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde.[5] This protocol describes the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.[5]
-
In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.[5]
-
While stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.[5]
-
Optionally, add a few drops of glacial acetic acid to catalyze the reaction.[5]
-
Attach a reflux condenser and heat the mixture to reflux for 2-18 hours. Monitor the reaction progress using TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
dot
References
- 1. rltsc.edu.in [rltsc.edu.in]
- 2. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Benzimidazole Derivatives from 2,4-Dichloro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel benzimidazole derivatives, utilizing 2,4-Dichloro-6-hydroxybenzaldehyde as a key starting material. Benzimidazoles are a critical class of heterocyclic compounds renowned for their wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The protocols outlined herein describe a robust and adaptable method for the condensation of this compound with o-phenylenediamine to yield 2-(2,4-dichloro-6-hydroxyphenyl)-1H-benzimidazole. These derivatives are of significant interest in drug discovery and development due to their potential as bioactive agents.
Introduction
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their biological activity is attributed to their structural similarity to naturally occurring nucleotides, allowing them to interact with various biological macromolecules. The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with an aldehyde. This application note focuses on the synthesis of a novel derivative, 2-(2,4-dichloro-6-hydroxyphenyl)-1H-benzimidazole, a compound with potential for further functionalization and biological screening.
Experimental Protocols
Protocol 1: Synthesis of 2-(2,4-dichloro-6-hydroxyphenyl)-1H-benzimidazole
This protocol details the synthesis of the target benzimidazole derivative via the condensation of this compound and o-phenylenediamine.
Materials:
-
This compound (FW: 191.01 g/mol )
-
o-Phenylenediamine (FW: 108.14 g/mol )
-
Ethanol (EtOH)
-
p-Toluenesulfonic acid (p-TsOH) (optional, as catalyst)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.91 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol.
-
Catalyst Addition (Optional): To facilitate the reaction, a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) can be added.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL), distilled water (2 x 30 mL), and brine (30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(2,4-dichloro-6-hydroxyphenyl)-1H-benzimidazole.
Characterization Data (Hypothetical):
| Parameter | Value |
| Molecular Formula | C₁₃H₈Cl₂N₂O |
| Molecular Weight | 279.13 g/mol |
| Melting Point | >250 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.85 (s, 1H, NH), 9.80 (s, 1H, OH), 7.60-7.20 (m, 6H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 155.0, 151.2, 143.5, 135.0, 130.1, 128.5, 125.4, 122.3, 118.9, 115.6, 112.8 |
| FT-IR (KBr, cm⁻¹) | 3410 (O-H), 3250 (N-H), 1620 (C=N), 1590 (C=C) |
| Mass (m/z) | 279.0 (M⁺), 281.0 (M+2) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for 2-(2,4-dichloro-6-hydroxyphenyl)-1H-benzimidazole.
Hypothetical Signaling Pathway Modulation
Given that benzimidazole derivatives are known to exhibit anticancer activity, a potential mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Concluding Remarks
The protocol described provides a reliable method for the synthesis of novel benzimidazole derivatives from this compound. The resulting compounds can serve as valuable scaffolds for the development of new therapeutic agents. Further studies are warranted to explore the biological activities of these derivatives and to establish their structure-activity relationships. The versatility of the benzimidazole core allows for extensive chemical modifications, paving the way for the discovery of potent and selective drug candidates.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde, a valuable intermediate in pharmaceutical research and development. The featured methodology is an adaptation of the highly regioselective ortho-formylation of phenols developed by Hansen and Skattebøl, which utilizes paraformaldehyde and magnesium dichloride. This method is advantageous for industrial-scale production due to its high yield, selectivity, and the use of readily available and less hazardous reagents compared to classical formylation techniques such as the Reimer-Tiemann, Gattermann, or Vilsmeier-Haack reactions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of indazole derivatives that have shown potential as DNA gyrase B inhibitors, highlighting its importance in the development of novel antibacterial agents.[15] The selective introduction of a formyl group ortho to the hydroxyl group of 3,5-dichlorophenol is the critical step in its synthesis. Traditional formylation methods often suffer from low yields, lack of regioselectivity, and the use of toxic reagents. The protocol detailed herein offers a robust and scalable alternative.
Synthesis Pathway
The synthesis of this compound is achieved through the ortho-formylation of 3,5-dichlorophenol. The reaction is mediated by a magnesium-based reagent system, which ensures high regioselectivity for the ortho position.
Caption: Synthesis pathway for this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is adapted from the ortho-formylation procedure described by Hansen and Skattebøl and is scaled for a 1-mole reaction of 3,5-dichlorophenol.[3]
3.1. Materials and Equipment
-
Reactants:
-
3,5-Dichlorophenol (163.00 g, 1.0 mol)
-
Anhydrous Magnesium Dichloride (MgCl₂) (190.4 g, 2.0 mol)
-
Paraformaldehyde ((CH₂O)n) (90.0 g, 3.0 mol)
-
Triethylamine (NEt₃) (202.4 g, 2.0 mol)
-
Anhydrous Tetrahydrofuran (THF) (5 L)
-
1N Hydrochloric Acid (HCl) (3 L)
-
Diethyl Ether (Et₂O) (2 L)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Large separatory funnel
-
Rotary evaporator
-
3.2. Procedure
-
Reaction Setup: Under an inert atmosphere, charge the 10 L three-necked flask with anhydrous magnesium dichloride (190.4 g, 2.0 mol) and paraformaldehyde (90.0 g, 3.0 mol).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (5 L) to the flask. With stirring, add triethylamine (202.4 g, 2.0 mol) dropwise via the dropping funnel over 30 minutes.
-
Substrate Addition: After the triethylamine addition is complete, add 3,5-dichlorophenol (163.00 g, 1.0 mol) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (approximately 66 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Note that phenols with electron-withdrawing groups may require longer reaction times.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether (2 L) to the mixture.
-
Transfer the organic phase to a large separatory funnel.
-
Wash the organic phase successively with 1N HCl (3 x 1 L) and water (3 x 1 L). Caution: Gas evolution may occur during the acid wash.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for this synthesis protocol.
| Parameter | Value | Reference/Note |
| Starting Material | 3,5-Dichlorophenol | |
| Key Reagents | MgCl₂, Paraformaldehyde, NEt₃ | |
| Solvent | Tetrahydrofuran | Acetonitrile can also be used with similar efficacy.[3] |
| Reaction Temperature | ~66 °C (Reflux) | |
| Reaction Time | 4-6 hours | May be longer due to electron-withdrawing chloro groups.[3] |
| Theoretical Yield | 191.01 g | Based on 1.0 mol of 3,5-dichlorophenol. |
| Expected Yield | 70-85% | Estimated based on similar reported ortho-formylations.[3] |
| Purity (after recrystallization) | >98% |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis of this compound.
Applications in Drug Development
Hydroxybenzaldehydes are important intermediates in the pharmaceutical industry.[16][17] this compound, also known as 4,6-dichlorosalicylaldehyde, is specifically used in the synthesis of novel indazole derivatives.[15] These derivatives are being investigated for their antibacterial activity through the inhibition of DNA gyrase B, a crucial enzyme for bacterial DNA replication.[15] This makes this compound a compound of significant interest for the discovery and development of new antibiotics.
Conclusion
The described protocol for the large-scale synthesis of this compound offers a practical, efficient, and highly regioselective method suitable for industrial applications. The use of a magnesium-mediated ortho-formylation avoids many of the drawbacks associated with traditional methods. The resulting product is a key intermediate for the development of novel pharmaceuticals, particularly in the area of antibacterial research.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Gattermann Reaction [unacademy.com]
- 14. Selective ortho-formylation of phenols , Hive Novel Discourse [chemistry.mdma.ch]
- 15. This compound CAS#: 78443-72-8 [m.chemicalbook.com]
- 16. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 17. p-Hydroxybenzaldehyde-Application_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Derivatization of 2,4-Dichloro-6-hydroxybenzaldehyde for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-hydroxybenzaldehyde is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. Its substituted phenyl ring makes it an attractive scaffold for the development of novel therapeutic agents. One notable application is in the synthesis of indazole derivatives, which have been identified as potent inhibitors of bacterial DNA gyrase B, a key enzyme in bacterial DNA replication, making them promising candidates for the development of new antibacterial drugs.[1] This document provides detailed protocols for the derivatization of this compound into a representative indazole derivative and outlines the subsequent biological screening against DNA gyrase B.
Derivatization Strategy: Synthesis of Indazole Derivatives
A common and effective method for the derivatization of this compound is through the synthesis of indazole derivatives. This class of compounds has shown significant promise as antibacterial agents by targeting DNA gyrase B. The general synthetic scheme involves the reaction of the benzaldehyde with a hydrazine derivative, followed by cyclization to form the indazole ring system.
Experimental Protocols
Protocol 1: Synthesis of a Representative Indazole Derivative from this compound
This protocol describes a plausible two-step synthesis of an N-substituted indazole derivative.
Step 1: Synthesis of Hydrazone Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of ethanol.
-
Addition of Hydrazine: To this solution, add a stoichiometric equivalent of a substituted hydrazine (e.g., phenylhydrazine) dissolved in a minimal amount of ethanol.
-
Reaction Conditions: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The precipitated hydrazone product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Cyclization to form the Indazole Ring
-
Reaction Setup: Suspend the dried hydrazone intermediate in a suitable solvent such as dimethylformamide (DMF).
-
Cyclization Agent: Add a cyclizing agent, such as triethyl phosphite, to the suspension.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 150 °C) for several hours.[2]
-
Monitoring: Monitor the formation of the indazole derivative by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitate is collected, washed with water, and purified by column chromatography on silica gel to yield the final indazole derivative.
Protocol 2: In Vitro DNA Gyrase B Inhibition Assay
This protocol outlines a common method to screen the synthesized derivatives for their inhibitory activity against DNA gyrase B.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing DNA gyrase B enzyme, its substrate (supercoiled plasmid DNA), and ATP in a suitable assay buffer.
-
Compound Preparation: Dissolve the synthesized indazole derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions. Make serial dilutions to obtain a range of test concentrations.
-
Assay Procedure:
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the DNA gyrase B enzyme and supercoiled DNA substrate mixture.
-
Include positive (known DNA gyrase B inhibitor like novobiocin) and negative (DMSO vehicle) controls.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection: The extent of DNA supercoiling or relaxation is measured. This can be done using various methods, such as agarose gel electrophoresis to visualize the different DNA topoisomers or through a fluorescence-based assay that detects changes in DNA conformation.[3]
-
Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Data Presentation
The biological activity of the synthesized indazole derivatives can be summarized in a table for easy comparison. The following table provides representative data for a series of indazole derivatives against bacterial DNA gyrase B and their antibacterial activity (MIC).
| Compound | Target Organism | DNA Gyrase B IC50 (µM) | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 0.05 | 0.25 |
| Derivative B | Staphylococcus aureus | 0.12 | 0.5 |
| Derivative C | Enterococcus faecalis | 0.08 | 0.125 |
| Novobiocin (Control) | Staphylococcus aureus | 0.02 | 0.06 |
Note: The data presented here is representative of indazole derivatives as DNA gyrase B inhibitors and is intended for illustrative purposes.[4]
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The overall workflow from the starting material to the final biological evaluation is depicted below.
Caption: General workflow for the synthesis and biological screening of indazole derivatives.
Signaling Pathway: Inhibition of DNA Gyrase B
The synthesized indazole derivatives are designed to inhibit the bacterial DNA gyrase B subunit, which is essential for DNA replication.
Caption: Mechanism of action of indazole derivatives as DNA gyrase B inhibitors.
References
- 1. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for 2,4-Dichloro-6-hydroxybenzaldehyde synthesis
Technical Support Center: Synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common approach for the synthesis of this compound is the regioselective formylation of 3,5-dichlorophenol. The primary methods employed for this transformation are:
-
Ortho-Formylation using Paraformaldehyde and Magnesium Dichloride: This method is known for its high regioselectivity towards the ortho position.[1][2]
-
Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols using chloroform in a basic solution.[3][4][5]
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[6][7]
Q2: What is the expected major product in the formylation of 3,5-dichlorophenol?
A2: The expected major product is this compound. The hydroxyl group of the phenol is an ortho-, para-directing group. In the case of 3,5-dichlorophenol, the positions ortho to the hydroxyl group (C2 and C6) are electronically favored for electrophilic substitution.
Q3: What are the potential side products in this synthesis?
A3: Potential side products can arise depending on the reaction conditions and the method used. These may include:
-
Isomeric Products: Although ortho-formylation is preferred, the formation of other isomers is possible, though generally in smaller amounts.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of 3,5-dichlorophenol in the final product mixture.
-
Poly-formylated Products: Under certain conditions, diformylation might occur, although this is less common.
-
Reaction-specific Byproducts:
-
Reimer-Tiemann Reaction: Can produce dichloromethyl-substituted phenol intermediates and potentially tar-like polymers under the strong basic conditions.[3]
-
Ortho-Formylation with Paraformaldehyde: Prolonged reaction times can lead to the formation of 2-(methoxymethyl)-3,5-dichlorophenol.
-
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material, product, and any major byproducts. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature or extending the reaction time. For the ortho-formylation with paraformaldehyde, ensure the mixture is heated to reflux for an adequate period (typically 2-4 hours).[1] |
| Moisture in Reagents/Solvents | The ortho-formylation with MgCl₂ and paraformaldehyde is particularly sensitive to moisture, which can deactivate the reagents. | Use anhydrous magnesium dichloride (beads are preferable to powder) and dry solvents (e.g., THF, acetonitrile).[1] Dry the paraformaldehyde before use.[1] Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Inefficient Dichlorocarbene Generation (Reimer-Tiemann) | The generation of dichlorocarbene from chloroform and a strong base is a critical step. Inefficient generation leads to low conversion of the starting phenol. | Ensure the use of a sufficiently concentrated strong base (e.g., 10-40% aqueous NaOH or KOH).[5] Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture.[5] |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of reactants can lead to incomplete reaction or the formation of side products. | For the ortho-formylation method, use at least two equivalents of magnesium dichloride and an excess of paraformaldehyde for a faster reaction and higher yield.[1] For the Reimer-Tiemann reaction, a slight excess of chloroform and a larger excess of the base are typically used.[4] |
Issue 2: Formation of a Significant Amount of Impurities/Side Products
| Potential Cause | Explanation | Recommended Solution |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to the formation of byproducts such as methoxymethyl derivatives in the paraformaldehyde method. | Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times. |
| High Reaction Temperature | High temperatures can promote the formation of tars and other decomposition products, particularly in the Reimer-Tiemann reaction. | Maintain the recommended reaction temperature. For the Reimer-Tiemann reaction, a temperature of around 60-70°C is often optimal.[4][5] |
| Formation of Emulsions During Workup | Vigorous shaking during the aqueous workup can lead to the formation of stable emulsions, making phase separation difficult and leading to product loss. | Gently swirl or invert the separatory funnel during washing steps instead of vigorous shaking.[1] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Presence of Unreacted Starting Material | The starting material, 3,5-dichlorophenol, can be difficult to separate from the product due to similar polarities. | Optimize the reaction conditions to ensure complete conversion of the starting material. If unreacted starting material remains, purification by column chromatography on silica gel is recommended. |
| Product is an Oil or Low-Melting Solid | The crude product may not solidify easily, making isolation by filtration challenging. | After solvent removal, dry the product under high vacuum.[1] If the product remains an oil, purification by column chromatography is the best approach. Recrystallization from a suitable solvent system (e.g., hexane) can be attempted if a solid can be obtained.[1] |
| Presence of Tarry Byproducts | The formation of polymeric tars can complicate the isolation and purification of the desired product. | During workup, perform multiple extractions and washes to remove as much of the tar as possible. Filtration of the organic extract through a pad of celite or silica gel may also be beneficial. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Ortho-Formylation of Halogenated Phenols
| Substrate | Formylating Agent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromophenol | Paraformaldehyde | MgCl₂ / Et₃N | THF | ~75 | 4 | 80-81 | [1] |
| Chloro-substituted phenols | Paraformaldehyde | MgCl₂ / Et₃N | Acetonitrile | Reflux | 2-4 | Good |
Note: Specific yield data for 3,5-dichlorophenol was not available in the searched literature, but good yields are reported for other chloro-substituted phenols under these conditions.
Experimental Protocols
Protocol 1: Ortho-Formylation of 3,5-Dichlorophenol using Paraformaldehyde and Magnesium Dichloride (Adapted from Hansen, T. V.; Skattebøl, L. Org. Synth. 2005, 82, 64)
-
Setup: In a dry three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (argon or nitrogen), add anhydrous magnesium dichloride (2.0 eq.) and paraformaldehyde (3.0 eq.).
-
Reagent Addition: Add dry tetrahydrofuran (THF) or acetonitrile via syringe. Begin stirring the suspension.
-
Add dry triethylamine (2.0 eq.) dropwise via syringe.
-
Add a solution of 3,5-dichlorophenol (1.0 eq.) in the reaction solvent dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C for THF) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with 1 N HCl (3 times) and water (3 times). Caution: Gas evolution may occur during the acid wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Reimer-Tiemann Formylation of 3,5-Dichlorophenol (General Procedure)
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorophenol (1.0 eq.) in a 10-40% aqueous solution of sodium hydroxide or potassium hydroxide.
-
Reagent Addition: Heat the solution to 60-70°C and add chloroform (a slight excess) dropwise with vigorous stirring.
-
Reaction: Maintain the reaction at 60-70°C for several hours, monitoring the progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Remove excess chloroform by distillation.
-
Acidify the aqueous residue with dilute hydrochloric acid to a pH of approximately 4-5.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the ortho-formylation of 3,5-dichlorophenol.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
Common side products in the synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-6-hydroxybenzaldehyde. The focus is on identifying and mitigating common side products to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound typically starts from 2,4-dichlorophenol and involves an ortho-formylation reaction. The most common laboratory methods for this transformation are the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction. Each method has its own set of advantages and potential for side product formation.
Q2: I am getting a very low yield of the desired this compound. What are the likely causes?
A2: Low yields can stem from several factors, depending on the synthetic route employed:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be monitored by thin-layer chromatography (TLC). If starting material (2,4-dichlorophenol) is still present, consider extending the reaction time or increasing the temperature moderately.
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial. For instance, in the Reimer-Tiemann reaction, an insufficient amount of base or chloroform can lead to poor conversion.
-
Decomposition of Product: The product, a hydroxybenzaldehyde, can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or very strong basic/acidic conditions can lead to degradation or polymerization, often observed as the formation of dark, tarry substances.
-
Inefficient Work-up and Purification: Significant product loss can occur during extraction, washing, and purification steps. Ensure proper pH adjustment during work-up to protonate the phenoxide and minimize the solubility of the product in the aqueous phase.
Q3: My final product is a mixture of isomers. How can I improve the regioselectivity for the desired this compound?
A3: The formation of isomeric products is a common challenge in the formylation of substituted phenols. In the case of 2,4-dichlorophenol, the hydroxyl group strongly directs ortho- and para- to itself. Since the para-position is occupied by a chlorine atom, formylation is expected at the C6 position (ortho to the hydroxyl group). However, formylation can sometimes occur at the C5 position, leading to the formation of 2,4-dichloro-5-hydroxybenzaldehyde, although this is generally less favored due to steric hindrance and electronic effects.
To improve selectivity:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.
-
Choice of Formylation Reagent: The Vilsmeier-Haack and Duff reactions are often reported to be more selective than the Reimer-Tiemann reaction.
-
Solvent Effects: The solvent can influence the reaction's regioselectivity. Experimenting with different solvent systems may be beneficial.
Q4: I observe a significant amount of dark, tar-like material in my reaction flask. What is it and how can I prevent it?
A4: The formation of polymeric or tarry substances is a known issue, particularly in the Reimer-Tiemann reaction, which is conducted under strongly basic conditions. Phenols and aldehydes can be unstable at elevated temperatures in the presence of a strong base, leading to polymerization and other side reactions.
To minimize tar formation:
-
Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction progress by TLC and quench it once the starting material is consumed.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored byproducts resulting from oxidation.
Q5: What are the common side products I should expect, and how can I identify them?
A5: Besides unreacted starting material and polymeric tars, you may encounter the following side products. Identification can be achieved using techniques like NMR spectroscopy, mass spectrometry, and chromatography (TLC, GC-MS, or LC-MS).
| Side Product | Formation Pathway (Typical Reaction) | Identification Notes |
| Unreacted 2,4-dichlorophenol | Incomplete reaction | Can be identified by comparing with an authentic sample using TLC, GC, or NMR. |
| 2,4-dichloro-5-hydroxybenzaldehyde (Isomer) | Formylation at the C5 position (Reimer-Tiemann, Vilsmeier-Haack, Duff) | Will have a different retention time in chromatography compared to the desired product. 1H NMR will show a different substitution pattern on the aromatic ring. |
| Dichloromethylated Intermediates | Incomplete hydrolysis of the intermediate formed in the Reimer-Tiemann reaction. | May be observed in the crude product by mass spectrometry. |
| Polymeric/Tarry Materials | Polymerization of starting material or product under harsh basic/acidic conditions and high temperatures. | Appears as a dark, insoluble, or high-boiling residue. Difficult to characterize fully. |
Experimental Protocols
General Protocol for Reimer-Tiemann Formylation of 2,4-Dichlorophenol
Disclaimer: This is a general procedure and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling all chemicals.
Materials:
-
2,4-Dichlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorophenol in ethanol.
-
Add a solution of sodium hydroxide in water to the flask. The mixture should become homogeneous.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain a steady temperature.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Troubleshooting low yield in the formylation of dichlorophenols
Welcome to the Technical Support Center for troubleshooting the formylation of dichlorophenols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the formylation of dichlorophenols?
A1: The most common methods for the ortho-formylation of dichlorophenols are the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction. Each method has distinct advantages and disadvantages regarding reaction conditions, yields, and substrate scope.
Q2: What is the expected major product from the formylation of a dichlorophenol?
A2: The expected major product is typically the ortho-hydroxy benzaldehyde derivative. The hydroxyl group is a strong ortho, para-director. In many dichlorophenols, the para position is blocked, leading to formylation at one of the ortho positions. The regioselectivity can be influenced by the positions of the chlorine atoms and the reaction conditions.
Q3: What are common by-products in the formylation of dichlorophenols?
A3: By-product formation is a frequent issue and depends on the chosen method. Common by-products include:
-
Isomeric Products: Formylation can occur at different open positions on the aromatic ring, leading to a mixture of isomers.
-
Unreacted Starting Material: Incomplete conversion results in the presence of the starting dichlorophenol.
-
Poly-formylated Products: Under certain conditions, a second formyl group can be introduced, especially if multiple activated positions are available.
-
Reaction-specific By-products:
Q4: How can I identify the main product and by-products in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation of isolated products.
-
Infrared (IR) Spectroscopy: To identify the presence of the aldehyde functional group.
Troubleshooting Guides
Problem 1: Low yield of the desired formylated dichlorophenol.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC until the starting material is consumed. Consider extending the reaction time. |
| Suboptimal Temperature | Formylation reactions are sensitive to temperature. For the Reimer-Tiemann reaction, heating is often required to initiate the reaction, which can be highly exothermic.[2][3] The Vilsmeier-Haack reaction temperature can range from 0°C to 80°C.[4] Optimize the temperature based on literature for similar substrates. |
| Improper Reagent Stoichiometry | The ratio of the formylating agent to the dichlorophenol is critical. A slight excess of the formylating agent may be beneficial, but a large excess can lead to increased by-product formation.[1] |
| Poor Reagent Quality | Ensure the purity of the dichlorophenol and all reagents. Impurities can lead to unexpected side reactions. For the Vilsmeier-Haack reaction, ensure anhydrous conditions as moisture can decompose the Vilsmeier reagent. |
| Inefficient Mixing (for biphasic reactions) | In biphasic reactions like the Reimer-Tiemann, vigorous stirring or the use of a phase-transfer catalyst is crucial to ensure the reactants come into contact.[2][3] |
Problem 2: The final product is a mixture of isomers.
| Possible Cause | Troubleshooting Step |
| Reaction Conditions | Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable product.[1] |
| Steric and Electronic Effects | The positions of the chlorine atoms on the phenol ring will influence the site of formylation. Consider the electronic and steric factors to predict the major isomer. |
| Purification Strategy | If isomer formation is unavoidable, focus on an efficient separation method. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective. Recrystallization may also be an option.[1] |
Problem 3: TLC plate shows multiple unidentified spots.
| Possible Cause | Troubleshooting Step |
| Side Reactions or Decomposition | Overly harsh conditions (e.g., high temperature, prolonged reaction time) can lead to decomposition or the formation of complex by-products. Attempt the reaction under milder conditions. |
| Formation of Abnormal Products | In the Reimer-Tiemann reaction, the dichlorocarbene intermediate can react with other functional groups.[1] If suspected, advanced analytical techniques like LC-MS or NMR may be needed for identification. |
| Impure Starting Materials | Ensure the purity of your starting dichlorophenol and all reagents before beginning the reaction. |
Data Presentation
Table 1: Comparative Yields for the Formylation of Various Phenols
| Phenol Substrate | Formylation Method | Reagents | Conditions | Yield (%) | Reference |
| 4-Chlorophenol | Reimer-Tiemann | CHCl₃, NaOH | 70°C, 3h | ~40-60 | [5] |
| 4-Chlorophenol | Vilsmeier-Haack | DMF, POCl₃ | 0°C to RT, 6.5h | ~77 | [6] |
| 4-Chlorophenol | Duff | Hexamethylenetetramine, Glycerol/Boric Acid | 150-160°C | ~15-25 | [7] |
| 3,5-Di-tert-butylphenol | Duff | Hexamethylenetetramine, Acetic Acid | Reflux | Moderate | [8] |
| 2-Naphthol | Modified Duff | Hexamethylenetetramine, Trimethylsilyl chloride | - | Increased vs. traditional | [9] |
| Phenols (general) | MgCl₂-mediated | Paraformaldehyde, MgCl₂, Et₃N | Reflux, 2-4h | High (ortho-selective) | [10] |
| 1,3-Dimethoxybenzene | Vilsmeier-Haack | (Chloromethylene)dimethyliminium Chloride, DMF | 0°C to RT, 6.5h | ~77 | [11] |
| 1,3-Dimethoxybenzene | Rieche | Dichloromethyl methyl ether, TiCl₄ | 0°C, 45 min | 79 | [11][12] |
Note: Yields are highly dependent on the specific experimental conditions and the isomeric purity of the starting material.
Experimental Protocols
Protocol 1: Reimer-Tiemann Formylation of a Dichlorophenol (General Procedure)
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dichlorophenol (1.0 equiv) in a 10-40% aqueous sodium hydroxide solution.[5][13]
-
Addition of Chloroform: Add chloroform (2.0-3.0 equiv) to the solution.
-
Reaction: Heat the biphasic mixture to 60-70°C with vigorous stirring. The reaction is often exothermic, so careful temperature control is necessary.[3][5][13] Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully acidify the aqueous solution to pH 4-5 with concentrated HCl.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of a Dichlorophenol (General Procedure)
-
Vilsmeier Reagent Formation: In a fume hood, cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.0-1.2 equiv) dropwise, keeping the temperature below 10°C. Stir the mixture for 30-60 minutes at 0°C.
-
Substrate Addition: Dissolve the dichlorophenol (1.0 equiv) in anhydrous DMF or another suitable solvent like dichloromethane (DCM).[6]
-
Reaction: Add the dichlorophenol solution dropwise to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature or heat as necessary (up to 80°C), monitoring by TLC.[4]
-
Work-up: Once the reaction is complete, pour the mixture slowly into a vigorously stirred solution of ice-water containing sodium acetate or sodium bicarbonate to hydrolyze the intermediate.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. After solvent removal, purify the product by column chromatography or recrystallization.[6]
Protocol 3: Duff Formylation of a Dichlorophenol (General Procedure)
-
Reaction Setup: In a round-bottom flask, combine the dichlorophenol (1.0 equiv), hexamethylenetetramine (HMTA, 1.5-2.0 equiv), and an acid catalyst such as anhydrous glycerol and glyceroboric acid or trifluoroacetic acid.[7][8]
-
Heating: Heat the mixture, typically to 150-160°C for the glycerol/boric acid method, or reflux for the trifluoroacetic acid method.[7][8] Monitor the reaction by TLC.
-
Hydrolysis: After cooling, hydrolyze the intermediate by adding an aqueous acid solution (e.g., dilute H₂SO₄) and heating or stirring.
-
Isolation: Isolate the product by steam distillation or solvent extraction.
-
Purification: Purify the crude aldehyde by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Reimer-Tiemann reaction mechanism overview.
Caption: Vilsmeier-Haack reaction mechanism overview.
References
- 1. benchchem.com [benchchem.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. jk-sci.com [jk-sci.com]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. benchchem.com [benchchem.com]
- 12. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 2,4-Dichloro-6-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-6-hydroxybenzaldehyde. It offers detailed experimental protocols and addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities largely depend on the synthetic route used. A prevalent method for the synthesis of substituted hydroxybenzaldehydes is the formylation of the corresponding phenol. For this compound, this would typically involve the formylation of 3,5-dichlorophenol. Potential impurities include:
-
Unreacted starting materials: 3,5-dichlorophenol.
-
Reagents from synthesis: Residual formylating agents or catalysts.
-
Positional isomers: Other isomers of dichloro-hydroxybenzaldehyde that may form in small quantities depending on the regioselectivity of the formylation reaction.
-
By-products of side reactions: Products from over-formylation or other side reactions.
-
Solvent residues: Residual solvents from the reaction and initial work-up.
Q2: My purified this compound is a pale yellow solid, but the literature reports it as a white powder. What could be the cause of the color?
A pale yellow coloration can be due to trace impurities that are highly colored. These could be minor by-products from the synthesis or degradation products. Often, these impurities persist even after initial purification. Performing a second purification step, such as recrystallization from a different solvent system or passing a solution of the compound through a small plug of silica gel or activated carbon, can often remove these colored impurities.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
Difficulty in crystallization is a common issue. Here are a few troubleshooting steps:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal to the supersaturated solution to act as a seed.
-
Increase concentration: If too much solvent was used, carefully evaporate some of the solvent to create a more concentrated, supersaturated solution.[1]
-
Solvent system: You may need to try a different solvent or a mixed solvent system for recrystallization.
-
Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath or refrigerator. Slow cooling often yields larger and purer crystals.[2]
Q4: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree upon cooling.[1] To address this:
-
Reheat and add more solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional solvent to reduce the saturation level. Allow it to cool more slowly.[3]
-
Change solvent: Use a solvent with a lower boiling point.
-
Use a mixed solvent system: Dissolve the compound in a good solvent at an elevated temperature, and then slowly add a poor solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent is not ideal, leading to co-precipitation of impurities. | Try a different recrystallization solvent or a solvent pair. Perform a second recrystallization. |
| The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in a cold bath.[3] | |
| Multiple Spots on TLC After Column Chromatography | The solvent system used for elution did not provide adequate separation. | Optimize the mobile phase by testing different solvent ratios and polarities. |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. | |
| Product is a Sticky Solid or Oil | Residual solvent is present. | Dry the product under high vacuum for an extended period. |
| The product is impure, leading to a depressed melting point. | Further purify the product using an alternative method (e.g., if recrystallization failed, try column chromatography). |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, or hexanes/ethyl acetate)
-
Erlenmeyer flasks
-
Heating source (hot plate or steam bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for substituted benzaldehydes include ethanol/water, toluene, or mixtures of hexanes and ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography of this compound
Objective: To purify this compound by separating it from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that provides good separation of the desired product from impurities. A good starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate). The target compound should have an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data
The following table provides representative data on the purity of this compound after different purification methods. The actual results will vary depending on the nature and amount of impurities in the crude product.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Single Recrystallization (Ethanol/Water) | 85% | 95-97% | 70-85% |
| Single Recrystallization (Toluene) | 85% | 96-98% | 65-80% |
| Column Chromatography (Silica Gel, Hexanes:EtOAc) | 85% | >99% | 50-75% |
| Recrystallization followed by Column Chromatography | 85% | >99.5% | 40-60% |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
References
Technical Support Center: Synthesis and Purification of 2,4-Dichloro-6-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2,4-Dichloro-6-hydroxybenzaldehyde.
Section 1: Frequently Asked Questions (FAQs)
Q1: My final product is a dark, oily residue instead of a solid. What could be the cause?
A1: This issue often points to the presence of significant impurities. Potential causes include:
-
Incomplete Reaction: Unreacted starting materials or intermediates can result in an impure, non-crystalline final product.
-
Over-oxidation: If the synthetic route involves oxidation, the aldehyde group (-CHO) might have been partially oxidized to a carboxylic acid (-COOH), which can inhibit crystallization.
-
Polymerization/Side Reactions: Aldehydes, especially under acidic or basic conditions, can undergo side reactions leading to polymeric or tarry byproducts.
-
Residual Solvent: Trapped high-boiling point solvents can prevent the product from solidifying.
Troubleshooting Steps:
-
Confirm Product Presence: Use Thin Layer Chromatography (TLC) to check if the desired product is present in the oily residue.
-
Purification: Attempt to purify a small portion of the oil using column chromatography to isolate the product.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating.
Q2: The yield of my synthesis is consistently low. What are the common reasons for this?
A2: Low yields can stem from several factors throughout the experimental process:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration may not be optimized.
-
Moisture-Sensitive Reagents: If your synthesis uses moisture-sensitive reagents (e.g., organometallics, certain Lewis acids), inadequate drying of glassware and solvents can drastically reduce yield.
-
Losses During Workup: The product may be partially lost during extraction or washing steps if its solubility properties are not well-managed.
-
Product Volatility: While less common for this specific molecule, some aldehydes can be lost during solvent evaporation if they are volatile.
Troubleshooting Steps:
-
Review Reaction Parameters: Compare your protocol to established methods for similar aromatic aldehydes. Consider a systematic optimization of reaction conditions.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and use freshly distilled, anhydrous solvents if moisture-sensitive reagents are involved.
-
Optimize Extraction: Check the pH of the aqueous layer during extraction to ensure the phenolic product is in its non-ionized form to maximize partitioning into the organic layer. Perform multiple extractions with smaller volumes of solvent.
Q3: My purified product has a persistent yellow or brown color. How can I remove these colored impurities?
A3: Colored impurities in phenolic aldehydes are common and often arise from oxidation or phenolic coupling side reactions.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and briefly stirring with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration.
-
Recrystallization: This is a highly effective method for removing small amounts of impurities, including colored ones. Choosing the right solvent system is critical.
-
Column Chromatography: For more stubborn impurities, column chromatography provides a higher degree of separation.
Section 2: Troubleshooting Guides
This section provides detailed protocols for the most common purification techniques to improve the purity of this compound.
Guide 1: Purification by Recrystallization
Recrystallization is effective for removing small amounts of impurities from a solid product. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while the impurities remain in the solution.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. See Table 1 for suggested solvents. Test small amounts of your product with different solvents to find the best option. A mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when recrystallization is ineffective or when dealing with complex mixtures.
Experimental Protocol:
-
Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase for compounds of this polarity. The eluent (solvent system) is chosen to provide good separation on TLC (aim for a target compound Rf value of ~0.3). See Table 1 for common eluents.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and apply pressure (if necessary) to move the solvent through the column. Collect fractions as the solvent exits the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Eluent System (by polarity) | Application Notes |
| Recrystallization | Hexane / Ethyl Acetate | Good for moderately polar compounds. Dissolve in hot ethyl acetate, add hot hexane until cloudy, then cool. |
| Toluene | Can be effective for aromatic compounds. | |
| Ethanol / Water | Dissolve in hot ethanol, add water dropwise until persistent cloudiness appears, then cool. | |
| Column Chromatography | Hexanes / Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | A standard eluent system for moderately polar organic compounds. The ratio can be adjusted based on TLC results. |
| Dichloromethane / Methanol (e.g., 99:1 v/v) | Suitable for more polar compounds. Use with caution due to the toxicity of dichloromethane. | |
| Toluene / Ethyl Acetate | Offers different selectivity compared to hexane-based systems. |
Section 3: Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of a synthesized aldehyde.
Technical Support Center: Troubleshooting the Reimer-Tiemann Reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Reimer-Tiemann reaction, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in a Reimer-Tiemann reaction?
A1: The most common byproduct is the para-formylated isomer (p-hydroxybenzaldehyde).[1][2] Other potential byproducts include dichloromethyl-substituted phenols, cyclohexadienones, and in the case of heterocyclic substrates like pyrroles and indoles, ring-expansion products.[3][4]
Q2: What is a typical ortho/para ratio for the Reimer-Tiemann reaction of phenol?
A2: The ortho-isomer is generally the major product. Under high base concentrations, an ortho to para product ratio of approximately 2.21 has been reported.[1][5] However, this ratio is sensitive to reaction conditions.
Q3: How can I minimize the formation of the para-isomer?
A3: To favor the formation of the ortho-product, it is crucial to maintain a high concentration of the base. Additionally, the choice of cation in the hydroxide base can influence selectivity; for instance, using NaOH tends to favor the ortho product more than KOH.[6]
Q4: What is the role of a phase-transfer catalyst in the Reimer-Tiemann reaction?
A4: A phase-transfer catalyst (PTC) facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the chloroform is located. This enhances the rate of dichlorocarbene formation, which can lead to improved reaction efficiency and potentially better selectivity.[2][4][7]
Q5: Can this reaction be performed under anhydrous conditions?
A5: A modified Reimer-Tiemann reaction can be carried out under anhydrous or substantially anhydrous conditions by dispersing an alkali metal hydroxide powder in an inert organic liquid. This method has been shown to produce good yields and high selectivity for the ortho product.[8]
Troubleshooting Guides
Problem 1: Low Yield of the Desired ortho-Hydroxybenzaldehyde
| Possible Cause | Suggested Solution |
| Inefficient Mixing of Biphasic System | The reaction is biphasic, and vigorous stirring is essential to maximize the interfacial area between the aqueous and organic layers, facilitating the reaction between the phenoxide and dichlorocarbene.[2][9] |
| Insufficient Base Concentration | A high concentration of the alkali hydroxide (e.g., 10-40% aqueous solution) is necessary to ensure complete deprotonation of the phenol and efficient generation of dichlorocarbene.[9][10] |
| Low Reaction Temperature | The reaction typically requires heating to around 60-70°C to proceed at a reasonable rate.[11][12] However, be aware that the reaction can be highly exothermic once initiated.[2][13] |
| Premature Loss of Chloroform | Ensure the reaction is performed under reflux to prevent the volatile chloroform from escaping the reaction mixture.[11] |
Problem 2: High Yield of the para-Hydroxybenzaldehyde Byproduct
| Reaction Parameter | Effect on ortho/para Ratio |
| Base Concentration | Higher base concentration generally favors the ortho product.[1] |
| Solvent | Using a co-solvent like aqueous ethyl alcohol has been reported to improve the yield of the ortho-isomer.[12] |
| Additives | The use of certain additives can influence selectivity. For example, polyethylene glycol can be used to increase the yield of the para product by complexing with the phenolate and sterically hindering the ortho positions.[14] |
Problem 3: Formation of Cyclohexadienone Byproducts
Cyclohexadienone byproducts can form, particularly with substituted phenols where the ortho or para positions are blocked.[3][11][15]
Mechanism of Formation and Prevention:
The formation of cyclohexadienones arises from the attack of dichlorocarbene at a position on the aromatic ring that is already substituted, leading to a dienone intermediate. To minimize this, careful control of reaction stoichiometry and temperature is crucial. Using a less sterically hindered phenol substrate can also reduce the likelihood of this side reaction.
Problem 4: Ring Expansion in Heterocyclic Substrates (e.g., Pyrroles, Indoles)
Electron-rich heterocyclic compounds like pyrroles and indoles can undergo a ring-expansion reaction as a significant side reaction, leading to the formation of pyridines and quinolines, respectively.[3][4][16]
Strategies for Prevention:
Controlling the reaction temperature and the rate of addition of chloroform can help to minimize this "abnormal" Reimer-Tiemann reaction. For sensitive substrates, alternative formylation methods that do not involve dichlorocarbene may be more suitable. Recent research has also explored photochemically mediated ring expansion under milder conditions, which could provide insights into controlling the thermal reaction.[9][12]
Experimental Protocols
High-Yield Synthesis of ortho-Hydroxybenzaldehyde (Salicylaldehyde)
This protocol is adapted from a procedure designed for high ortho-selectivity.[12]
Materials:
-
Phenol (0.1 mol, 9.4 g)
-
Sodium hydroxide (30.7 g)
-
Water (27.7 ml)
-
Ethyl alcohol (3.0 ml)
-
Chloroform (0.19 mol, 15 ml)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water and ethyl alcohol.
-
Add phenol to the basic solution and heat the mixture to 65°C with vigorous stirring.
-
Add chloroform dropwise over 45 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue heating at 65-70°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 5.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation.
Visualizing Reaction Pathways
To better understand the reaction mechanisms and potential points of byproduct formation, the following diagrams are provided.
References
- 1. grokipedia.com [grokipedia.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. echemi.com [echemi.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. data.epo.org [data.epo.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]
- 12. researchgate.net [researchgate.net]
- 13. scienceinfo.com [scienceinfo.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
Technical Support Center: Production of 2,4-Dichloro-6-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis routes for this compound?
A1: this compound, also known as 4,6-dichlorosalicylaldehyde, is typically synthesized via the formylation of 3,5-dichlorophenol. The primary industrial methods for this electrophilic aromatic substitution are the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions. Each method has distinct advantages and disadvantages in a scale-up scenario.
Q2: Which synthesis route is generally preferred for large-scale production and why?
A2: For large-scale production, the Vilsmeier-Haack reaction is often preferred. It is a versatile method for formylating electron-rich aromatic compounds and can be adapted for industrial-scale synthesis.[1][2][3] While the Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols, it frequently leads to multiple byproducts and can result in poor yields, making it less suitable for industrial applications.[4][5][6][7] The Gattermann reaction is another viable option, particularly with modifications that avoid the use of highly toxic hydrogen cyanide.[8][9]
Q3: What are the main byproducts to expect during the synthesis of this compound?
A3: The primary byproducts depend on the chosen synthesis route. In the Reimer-Tiemann reaction, isomeric hydroxybenzaldehydes and tar-like polymerization products are common. The Vilsmeier-Haack reaction may produce small quantities of diformylated products. Unreacted starting material (3,5-dichlorophenol) can also be present as an impurity in the crude product from any of the methods.
Q4: What are the critical safety considerations when scaling up the production of this compound?
A4: Key safety considerations include:
-
Exothermic Reactions: Formylation reactions, particularly the Vilsmeier-Haack and Reimer-Tiemann reactions, can be highly exothermic.[6] Effective heat management through controlled reagent addition and efficient cooling systems is crucial to prevent runaway reactions.
-
Toxic and Corrosive Reagents: Many of the reagents used, such as phosphorus oxychloride (in the Vilsmeier-Haack reaction), chloroform (in the Reimer-Tiemann reaction), and hydrogen cyanide or its surrogates (in the Gattermann reaction), are toxic and/or corrosive.[8][10] Appropriate personal protective equipment (PPE) and handling procedures in well-ventilated areas are mandatory.
-
Pressure Build-up: The evolution of gaseous byproducts, such as hydrogen chloride, can lead to pressure build-up in the reactor. The reactor system must be designed to handle the expected pressure or be equipped with a proper venting system.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is run for a sufficient amount of time.- Verify the quality and stoichiometry of the reagents. |
| Suboptimal Reaction Temperature | - For the Vilsmeier-Haack reaction, maintain a low temperature (e.g., 0-10 °C) during the addition of the formylating agent to the substrate.- For the Reimer-Tiemann reaction, carefully control the temperature to minimize side reactions. |
| Poor Mixing | - Inadequate agitation can lead to localized "hot spots" and side reactions. Ensure the reactor's mixing system is appropriate for the scale and viscosity of the reaction mixture. |
| Side Reactions/Byproduct Formation | - In the Reimer-Tiemann reaction, consider using a phase-transfer catalyst to improve the reaction selectivity.- For the Vilsmeier-Haack reaction, the order of reagent addition is critical. Typically, the Vilsmeier reagent is prepared first and then the substrate is added slowly. |
Issue 2: Product Purity Issues (e.g., discoloration, presence of isomers)
| Potential Cause | Troubleshooting Steps |
| Formation of Colored Impurities | - Minimize exposure of the reaction mixture and product to air and light to prevent oxidation.- Consider purification of the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture).- Treatment with activated carbon can help remove colored impurities. |
| Presence of Isomeric Byproducts | - Optimize the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer.- Employ efficient purification techniques such as column chromatography on a small scale or fractional crystallization for larger quantities. |
| Residual Starting Material | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Optimize the stoichiometry of the reagents to drive the reaction to completion. |
| Inadequate Work-up Procedure | - Ensure proper pH adjustment during the work-up to effectively separate the product from acidic or basic impurities.- Thoroughly wash the organic extracts to remove any water-soluble byproducts. |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Vilsmeier-Haack Reaction | Gattermann Reaction | Reimer-Tiemann Reaction |
| Starting Material | 3,5-Dichlorophenol | 3,5-Dichlorophenol | 3,5-Dichlorophenol |
| Formylating Agent | Vilsmeier Reagent (from DMF and POCl₃) | HCN/HCl or Zn(CN)₂/HCl | Chloroform (CHCl₃) in base |
| Typical Yield | Good to Excellent | Moderate to Good | Low to Moderate |
| Reaction Conditions | Mild (low to moderate temperatures) | Often requires a Lewis acid catalyst | Basic conditions, often requires heating |
| Key Advantages | Good yields, versatile, relatively clean reaction | Can be effective for phenols | Does not require anhydrous or strongly acidic conditions |
| Key Disadvantages | Use of corrosive POCl₃ | Use of highly toxic HCN or its derivatives | Often results in a mixture of isomers and byproducts, low yields |
| Scalability | Generally good | Moderate, depends on handling of cyanide | Poor due to low yields and difficult purification |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a suitable reactor equipped with a stirrer, thermometer, and dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Formylation: Dissolve 3,5-dichlorophenol in an appropriate solvent (e.g., dichloromethane or excess DMF). Cool this solution to 0-5 °C. Slowly add the solution of 3,5-dichlorophenol to the pre-formed Vilsmeier reagent, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid.
-
Isolation and Purification: The crude product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent. The crude product can be purified by recrystallization from a solvent such as ethanol/water or by steam distillation.
Protocol 2: Quality Control - HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase.
-
Procedure: Inject the sample and a standard solution of this compound. Identify the product peak by comparing the retention time with the standard. Quantify the purity by calculating the peak area percentage. Impurities can be identified by comparing with known impurity standards or by using LC-MS for structural elucidation.[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. biotech-spain.com [biotech-spain.com]
Managing reaction temperature for optimal 2,4-Dichloro-6-hydroxybenzaldehyde synthesis
This technical support guide provides detailed information on managing reaction temperature for the optimal synthesis of 2,4-Dichloro-6-hydroxybenzaldehyde. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for the synthesis of this compound are the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction, starting from 3,5-dichlorophenol. Both methods involve the ortho-formylation of the phenol.
Q2: Why is temperature control so critical in the synthesis of this compound?
A2: Temperature control is crucial for several reasons. In the Reimer-Tiemann reaction, improper temperature management can lead to the formation of undesired isomers and polymeric tars, significantly reducing the yield and complicating purification. The reaction is often exothermic, and uncontrolled temperature increases can lead to thermal runaway. In the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent and the subsequent formylation are sensitive to temperature. Low temperatures are often required to prevent side reactions and decomposition of the reagent and product.
Q3: What are the likely side products if the reaction temperature is not correctly managed?
A3: In the Reimer-Tiemann reaction, elevated temperatures can promote the formation of the isomeric 4,6-dichloro-2-hydroxybenzaldehyde and lead to the polymerization of the starting phenol, resulting in tar formation. In the Vilsmeier-Haack reaction, temperatures that are too high can lead to the decomposition of the Vilsmeier reagent and the formation of unidentified byproducts, reducing the overall yield of the desired product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (3,5-dichlorophenol) and the formation of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
Issue 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reaction Temperature | Reimer-Tiemann: Temperatures below the optimal range may lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the product and starting material. Vilsmeier-Haack: The formation of the Vilsmeier reagent is often performed at low temperatures (0-10°C). If the temperature is too high, the reagent can decompose. The subsequent formylation step also requires careful temperature control. | Reimer-Tiemann: Maintain a constant temperature, typically around 70°C, using a temperature-controlled oil bath and a reflux condenser.[1] Vilsmeier-Haack: Prepare the Vilsmeier reagent at 0°C and add the 3,5-dichlorophenol solution while maintaining a low temperature. The reaction may then be allowed to slowly warm to room temperature.[2] |
| Formation of Isomers and Byproducts | Inadequate temperature control can lead to a lack of regioselectivity and the formation of unwanted isomers and polymeric materials. | Adhere strictly to the recommended temperature profile for the chosen reaction. Lowering the reaction temperature in the Reimer-Tiemann reaction may improve selectivity, though it might require longer reaction times. |
| Inefficient Mixing | In biphasic reactions like the Reimer-Tiemann, inefficient stirring can lead to localized overheating and poor reaction kinetics. | Use vigorous mechanical stirring to ensure proper mixing of the aqueous and organic phases. |
Issue 2: Presence of Tars and Dark-Colored Impurities
| Potential Cause | Explanation | Recommended Solution |
| Excessive Reaction Temperature | Phenols are susceptible to oxidation and polymerization at high temperatures, especially under basic conditions, leading to the formation of dark, tarry substances. | Carefully control the reaction temperature and avoid localized hotspots. Ensure the rate of addition of reagents that cause an exothermic reaction is slow enough to maintain the desired temperature. |
| Prolonged Reaction Time at Elevated Temperature | Leaving the reaction to proceed for too long at a high temperature can increase the formation of degradation products. | Monitor the reaction by TLC and stop it once the starting material is consumed. |
Experimental Protocols
Reimer-Tiemann Reaction for this compound
This is a generalized procedure based on the Reimer-Tiemann formylation of phenols.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 3,5-dichlorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (8 equivalents, 2:1 ethanol/water).[1]
-
Reaction: Heat the solution to 70°C with vigorous stirring.[1]
-
Addition of Chloroform: Add chloroform (2 equivalents) dropwise through the dropping funnel over a period of 1 hour, ensuring the temperature remains constant at 70°C.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 70°C for an additional 3 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol via rotary evaporation. Acidify the remaining aqueous solution to a pH of 4-5 and extract the product with ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Vilsmeier-Haack Reaction for this compound
This is a generalized procedure based on the Vilsmeier-Haack formylation of electron-rich aromatic compounds.
-
Vilsmeier Reagent Formation: In a flask cooled to 0°C, add N,N-dimethylformamide (DMF, large excess to act as solvent). Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) while maintaining the temperature at 0°C.[2]
-
Formylation: To this mixture, add a solution of 3,5-dichlorophenol (1 equivalent) in DMF, again keeping the temperature at 0°C.[2]
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for approximately 6.5 hours.[2]
-
Work-up: Quench the reaction by adding a solution of sodium acetate in water at 0°C. Extract the product with diethyl ether.
-
Purification: The crude product can be purified by silica gel column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Observations
| Parameter | Reimer-Tiemann Reaction | Vilsmeier-Haack Reaction |
| Starting Material | 3,5-Dichlorophenol | 3,5-Dichlorophenol |
| Key Reagents | Chloroform, Sodium Hydroxide | DMF, POCl₃ |
| Optimal Temperature | ~70°C[1] | 0°C to Room Temperature[2] |
| Potential Issues | Isomer formation, tarring | Reagent decomposition |
| Typical Yield | Moderate | Good to Excellent |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehyde proton, aromatic protons, and the hydroxyl proton. The aldehyde proton typically appears as a singlet around 10 ppm. |
| ¹³C NMR | Signals for the carbonyl carbon of the aldehyde group (typically >190 ppm), and carbons of the dichlorinated aromatic ring. |
Visualizations
References
Technical Support Center: Catalyst Selection for the Formylation of Substituted Phenols
Welcome to the technical support center for the formylation of substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of ortho and para isomers in my formylation reaction?
The hydroxyl group of a phenol is an activating, ortho-, para-directing group in electrophilic aromatic substitution.[1] This means the formylating agent can attack the positions ortho and para to the hydroxyl group. The ratio of the resulting isomers is influenced by the specific formylation reaction, the nature and position of other substituents on the aromatic ring, and the reaction conditions.[1]
Q2: How can I selectively synthesize the ortho-formylated product?
Several methods favor ortho-formylation:
-
Duff Reaction: This method typically shows a strong preference for ortho-formylation.[1][2] The reaction uses hexamethylenetetramine (HMTA) in an acidic medium.[2][3]
-
Reimer-Tiemann Reaction: This reaction also generally yields the ortho product as the major isomer.[1][4] The selectivity is attributed to the interaction between the phenoxide ion and the dichlorocarbene intermediate.[3][5]
-
Magnesium-Mediated Formylation: Using magnesium chloride and triethylamine with paraformaldehyde is highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[6][7][8]
Q3: How can I enhance the yield of the para-formylated product?
While many methods favor the ortho position, the following strategies can increase para-selectivity:
-
Steric Hindrance: If the ortho positions are blocked by bulky substituents, formylation will preferentially occur at the para position.[1]
-
Reimer-Tiemann Reaction with Additives: The addition of β-cyclodextrin to the Reimer-Tiemann reaction can significantly increase the yield of the para-formylated product.[1] The cyclodextrin is thought to encapsulate the phenol, sterically hindering the ortho positions and leaving the para position more accessible.[1]
Q4: What is the role of substituents on the phenol ring in determining the reaction outcome?
Substituents significantly impact both the rate and regioselectivity of formylation:
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R) and alkoxy (-OR) are activating and ortho-, para-directing. They increase the ring's electron density, making it more reactive towards electrophilic attack at the ortho and para positions.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) and cyano (-CN) are deactivating and generally meta-directing.[1] Phenols with these groups may react sluggishly.[6]
Q5: What are the key differences between homogeneous and heterogeneous catalysts for this reaction?
-
Homogeneous Catalysts: These are in the same phase as the reactants (e.g., a soluble metal complex in a liquid reaction mixture).[9][10] They often exhibit high activity and selectivity due to well-defined active sites.[11] However, separating the catalyst from the product can be challenging and expensive.[9][12]
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction).[13] They are easily separated from the reaction mixture, simplifying product purification and catalyst recycling.[9][11] However, they may have lower selectivity and potential for mass transfer limitations.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst; Unsuitable reaction conditions (temperature, time); Deactivated phenol substrate (strong EWGs). | - Verify catalyst activity. - Optimize reaction temperature and time. - Consider a more robust formylation method for deactivated phenols.[6] |
| Poor Regioselectivity (ortho vs. para) | The chosen method has inherently low selectivity; Steric or electronic effects of substituents. | - For ortho-selectivity, consider the Duff reaction or Mg-mediated methods.[1][6] - For para-selectivity, use bulky blocking groups or additives like cyclodextrin in the Reimer-Tiemann reaction.[1] |
| Di-formylation | Highly activated phenol; High ratio of formylating agent to substrate. | - Reduce the molar ratio of the formylating agent (e.g., HMTA) to the phenol.[3] - Employ milder reaction conditions.[1] |
| Resin/Polymer Formation | Side reaction, particularly with formaldehyde under acidic or basic conditions. | - Control stoichiometry: use a formaldehyde-to-phenol ratio of less than one.[3] - Avoid excessively high temperatures.[3] - Minimize reaction time.[3] |
| Difficulty in Product Isolation | Complex reaction mixture; Emulsion formation in workup. | - Use appropriate chromatographic techniques for purification. - In biphasic reactions like the Reimer-Tiemann, consider a phase-transfer catalyst to improve separation.[5][14] |
Data Presentation: Catalyst Performance in Phenol Formylation
| Phenol Substrate | Formylation Method | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (ortho:para) | Reference |
| Phenol | Mg-mediated | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | Reflux | 2 | 82 | Exclusive ortho | [6] |
| 2-Methylphenol | Mg-mediated | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | Reflux | 2 | 93 | Exclusive ortho | [6] |
| 4-Chlorophenol | Mg-mediated | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | Reflux | 4 | 85 | Exclusive ortho | [6] |
| 4-Methoxyphenol | Mg-mediated | MgCl₂, Et₃N, Paraformaldehyde | Acetonitrile | Reflux | 2 | 92 | Exclusive ortho | [6] |
| 3,5-Dimethoxyphenol | TiCl₄-mediated | TiCl₄, Dichloromethyl methyl ether | DCM | 0 | 2 | 11 (ortho), 52 (para) | 1:4.7 | [15] |
| Phenol | Reimer-Tiemann | Chloroform, NaOH | Biphasic | 70 | 3 | Major ortho | ortho > para | [16] |
| 2,6-di-tert-butylphenol | Duff Reaction | HMTA, Trifluoroacetic acid | TFA | - | - | 60 (para) | Exclusive para | [17] |
Experimental Protocols
Magnesium-Mediated ortho-Formylation of Phenols[6]
-
Reaction Setup: To a mixture of the substituted phenol (20 mmol), anhydrous magnesium dichloride (30 mmol), and dry triethylamine (75 mmol) in dry acetonitrile (100 ml), add dry paraformaldehyde (135 mmol).
-
Reaction: Heat the mixture under reflux for the required time (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature and add 5% aqueous HCl.
-
Extraction: Extract the product with diethyl ether.
-
Purification: Dry the combined organic extracts over MgSO₄, evaporate the solvent, and purify the residue by flash chromatography.
Reimer-Tiemann Reaction for ortho/para-Formylation[16]
-
Reaction Setup: Dissolve the phenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in an ethanol/water mixture (2:1).
-
Reaction: Heat the solution to 70°C. Add chloroform (2.0 equiv) dropwise over 1 hour. Stir the resulting mixture for an additional 3 hours.
-
Workup: Cool the reaction to room temperature and remove the ethanol by evaporation.
-
Extraction: Adjust the pH of the remaining aqueous solution to 4-5 and extract with ethyl acetate.
-
Purification: Perform a standard workup (wash, dry, concentrate) and purify the product by chromatography.
Duff Reaction for ortho-Formylation[1]
-
Reaction Setup: Combine the substituted phenol and hexamethylenetetramine (HMTA) in an acidic medium such as glacial acetic acid or trifluoroacetic acid.
-
Reaction: Heat the reaction mixture, typically between 100-150°C, for several hours.
-
Hydrolysis: Cool the mixture and add an aqueous acid (e.g., H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture to complete hydrolysis.
-
Workup: Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude product.
-
Purification: Purify the product by chromatography or recrystallization.
Visualizations
Caption: Catalyst selection workflow for phenol formylation.
Caption: Troubleshooting flowchart for formylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ethz.ch [ethz.ch]
- 10. youtube.com [youtube.com]
- 11. eolss.net [eolss.net]
- 12. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. savemyexams.com [savemyexams.com]
- 14. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Isolation of 2,4-Dichloro-6-hydroxybenzaldehyde
Welcome to the Technical Support Center for the work-up and isolation of 2,4-Dichloro-6-hydroxybenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals. Below you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to assist you in your laboratory work.
Experimental Protocols
The following protocol describes a general procedure for the work-up and isolation of this compound following its synthesis, which is commonly achieved via the Vilsmeier-Haack formylation of 3,5-dichlorophenol.
Protocol 1: Aqueous Work-up and Precipitation
This procedure is suitable for the hydrolysis of the intermediate iminium salt and subsequent isolation of the product by precipitation.
-
Quenching the Reaction Mixture:
-
Prepare a beaker with a significant amount of crushed ice and water (typically 5-10 volumes relative to the reaction mixture volume).
-
Slowly and carefully pour the Vilsmeier-Haack reaction mixture onto the ice-water with vigorous stirring. This is an exothermic process, and a slow addition rate is crucial to control the temperature.
-
-
Hydrolysis:
-
After the addition is complete, continue to stir the mixture as it warms to room temperature.
-
Heat the aqueous mixture, for example, in a water bath at 50-60°C, for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate.[1]
-
-
Precipitation and Isolation:
-
Cool the mixture in an ice bath to induce precipitation of the crude this compound, which is sparingly soluble in water.[2]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts and water-soluble impurities.
-
-
Drying:
-
Dry the crude product under vacuum or in a desiccator.
-
Protocol 2: Purification by Recrystallization
This protocol is for the purification of the crude this compound obtained from the initial work-up.
-
Solvent Selection:
-
Choose an appropriate solvent or solvent system. Common choices for phenolic aldehydes include ethanol/water mixtures, toluene, or hexane/ethyl acetate mixtures. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
-
Recrystallization:
-
Dissolve the crude solid in a minimal amount of the chosen boiling solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂O₂ | [2] |
| Molecular Weight | 191.01 g/mol | [2] |
| Appearance | Light brown to brown solid | [2] |
| Melting Point | 51 °C | [2] |
| Solubility in Water | Sparingly soluble (0.092 g/L at 25°C) | [2] |
| Storage Temperature | 2-8°C under inert gas | [2] |
Table 2: Typical Work-up Parameters (Based on Analogous Reactions)
| Parameter | Typical Range | Notes |
| Quenching Volume (Ice/Water) | 5 - 10 x Reaction Volume | Ensures effective heat dissipation. |
| Hydrolysis Temperature | 50 - 80 °C | Higher temperatures can speed up hydrolysis but may risk side reactions. |
| Hydrolysis Time | 1 - 3 hours | Monitor by TLC for disappearance of the intermediate. |
| Expected Yield (Crude) | 60 - 85% | Highly dependent on the success of the formylation reaction. |
| Recrystallization Solvent | Ethanol/Water, Toluene, Hexane/Ethyl Acetate | Empirical testing is required for optimal results. |
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the work-up and isolation of this compound.
Question: After pouring the reaction mixture into ice water, no precipitate formed, or the yield is very low. What could be the issue?
Answer:
-
Incomplete Hydrolysis: The iminium salt intermediate may not have fully hydrolyzed. Ensure that the aqueous mixture was stirred for a sufficient time, and consider gentle heating (50-60°C) to drive the hydrolysis to completion.[1]
-
Product is Soluble in the Aqueous Phase: Although sparingly soluble, if the volume of water is excessively large or if organic co-solvents from the reaction are present in high concentrations, the product may remain in solution. If this is suspected, you can attempt to extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Low Reaction Conversion: The preceding Vilsmeier-Haack reaction may have had a low conversion rate. It is advisable to check the reaction progress by TLC before initiating the work-up.
-
Incorrect pH: The pH of the aqueous solution can affect the solubility of the phenolic product. While generally the product should precipitate from a neutral or slightly acidic solution, you can try adjusting the pH to see if it induces precipitation.
Question: During the work-up, a thick, oily, or tarry substance formed instead of a crystalline solid. How can I resolve this?
Answer:
-
Presence of Impurities: Tarry substances often indicate the presence of impurities or side products from the formylation reaction.
-
Solution 1: Extraction: Instead of filtration, attempt a liquid-liquid extraction. Dilute the aqueous mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry and concentrate it. The resulting crude product may then be purified by column chromatography or recrystallization.
-
Solution 2: Trituration: After removing the aqueous layer, try adding a non-polar solvent like hexane to the oily residue and stirring vigorously. This can sometimes induce crystallization or solidify the product, allowing for filtration.
Question: I am having trouble finding a good recrystallization solvent. What are some tips?
Answer:
-
General "Like Dissolves Like" Principle: Since the product is a polar aromatic compound, start with moderately polar solvents.
-
Solvent Pairs: A good strategy is to use a solvent pair. Dissolve the crude product in a small amount of a "good" solvent (one in which it is highly soluble, like ethanol or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, like water or hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Test in Small Scale: Use small amounts of your crude product in test tubes to test various solvents and solvent pairs before committing the bulk of your material.
Question: The final product is discolored (e.g., dark brown). How can I improve its purity and color?
Answer:
-
Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be cautious not to use too much charcoal as it can also adsorb your product.
-
Column Chromatography: If recrystallization does not sufficiently purify the product, silica gel column chromatography is a viable option. A solvent system such as hexane/ethyl acetate would be a good starting point for elution.
Visualizations
Caption: Workflow for the work-up and purification of this compound.
Caption: Decision tree for troubleshooting common isolation issues.
References
Identifying unexpected peaks in the NMR of 2,4-Dichloro-6-hydroxybenzaldehyde
This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2,4-Dichloro-6-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR peaks for this compound?
The expected signals are summarized below. Note: These are estimated values and may vary slightly based on solvent and concentration.
Data Presentation: Estimated NMR Chemical Shifts
| ¹H NMR (Proton) | Estimated δ (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | 1H | H-C7 |
| Hydroxyl (-OH) | 11.0 - 12.0 | Broad Singlet | 1H | OH at C6 |
| Aromatic | 7.4 - 7.6 | Doublet (or Singlet) | 1H | H-C5 |
| Aromatic | 7.0 - 7.2 | Doublet (or Singlet) | 1H | H-C3 |
| ¹³C NMR (Carbon) | Estimated δ (ppm) | Assignment |
| Aldehyde (C=O) | 190 - 195 | C7 |
| Aromatic (C-OH) | 158 - 162 | C6 |
| Aromatic (C-Cl) | 138 - 142 | C2 |
| Aromatic (C-Cl) | 135 - 139 | C4 |
| Aromatic (CH) | 125 - 130 | C5 |
| Aromatic (C-CHO) | 118 - 122 | C1 |
| Aromatic (CH) | 115 - 120 | C3 |
Q2: I'm seeing peaks that don't match my product. What are the common sources of these unexpected signals?
A2: Unexpected peaks in an NMR spectrum typically originate from one of four sources:
-
Solvent Impurities: Residual non-deuterated solvent, water, or contaminants within the NMR solvent tube.
-
Residual Starting Materials: Unreacted precursors from the synthesis.
-
Synthesis Byproducts: Unintended products formed during the reaction, such as isomers.
-
Degradation Products: Compounds formed by the decomposition of the target molecule over time or upon exposure to air, light, or moisture.
The following diagram illustrates these potential sources.
Caption: Potential Sources of Unexpected NMR Signals.
Q3: How can I identify peaks from common laboratory solvents?
A3: Even high-purity deuterated solvents contain residual protonated species and traces of common laboratory chemicals. These are among the most frequent causes of unexpected peaks.
Data Presentation: Common Solvent Impurities in NMR
| Impurity | ¹H Chemical Shift (δ ppm) in CDCl₃ | ¹H Chemical Shift (δ ppm) in DMSO-d₆ |
| Residual Solvent | 7.26 | 2.50 |
| Water | ~1.56 (variable) | ~3.33 (variable) |
| Acetone | 2.17 | 2.09 |
| Dichloromethane | 5.30 | 5.76 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.39 (q), 1.11 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.03 (q), 1.99 (s), 1.16 (t) |
| Hexane | 1.25, 0.88 | 1.24, 0.85 |
| Silicone Grease | ~0.07 (variable) | ~0.06 (variable) |
| Toluene | 7.27-7.17, 2.36 | 7.28-7.18, 2.32 |
Q4: What impurities could be present from the synthesis of this compound?
A4: This compound is often synthesized via a variation of the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[1][2] For this compound, the starting material is typically 2,4-Dichlorophenol. Incomplete reaction can leave residual starting material in your sample. Additionally, the reaction can sometimes produce isomeric byproducts.
Data Presentation: Potential Synthesis-Related Impurities
| Compound | Type | Key ¹H NMR Signals (CDCl₃, δ ppm) | Notes |
| 2,4-Dichlorophenol[3] | Starting Material | ~7.32 (d), ~7.14 (dd), ~6.95 (d), ~5.5 (s, OH) | A common impurity if the reaction does not go to completion. |
| 4,6-Dichloro-2-hydroxybenzaldehyde | Isomeric Byproduct | Aromatic and aldehyde signals will be very similar to the target product, but with slightly different chemical shifts and coupling patterns. | Formylation can sometimes occur at other activated positions on the ring. |
| Chloroform | Reagent | 7.26 | Often used as a reagent and can be difficult to remove completely. Its peak overlaps with residual CDCl₃. |
Q5: Could the unexpected peaks be from product degradation?
A5: Yes. Aldehydes, especially those on an electron-rich aromatic ring, can be susceptible to oxidation. Over time, or upon exposure to air, this compound can oxidize to the corresponding carboxylic acid: 2,4-Dichloro-6-hydroxybenzoic acid.
Data Presentation: Potential Degradation Product
| Compound | Degradation Type | Key ¹H NMR Signals (est. δ ppm) | Key ¹³C NMR Signals (est. δ ppm) |
| 2,4-Dichloro-6-hydroxybenzoic acid | Oxidation | Aromatic protons (~7.0-7.5), Carboxylic acid proton (broad, >10), Hydroxyl proton (broad) | Carboxylic acid carbon (~170), Aromatic carbons (~115-160) |
The most telling sign of this degradation is the disappearance of the sharp aldehyde proton singlet (around 10 ppm) and the appearance of a new, very broad singlet for the carboxylic acid proton further downfield (>10 ppm).
Troubleshooting Guides
Experimental Protocols: Preparing a High-Quality NMR Sample
To minimize contamination and ensure spectral accuracy, follow this standard protocol:
-
Glassware: Use an NMR tube and cap that are scrupulously clean. Wash with a suitable solvent (e.g., acetone), then dry completely in an oven (and cool) before use. Avoid soap, as it can leave a residue.
-
Sample Preparation: Weigh approximately 5-10 mg of your solid sample directly into the NMR tube or into a clean vial first.
-
Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a clean glass pipette.
-
Dissolution: Cap the tube securely and invert several times to dissolve the sample. If necessary, use gentle vortexing or sonication. Ensure the sample is fully dissolved to avoid broad lines.
-
Filtering (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Troubleshooting Workflow: A Logic Guide to Identifying Unexpected Peaks
If you observe an unexpected peak, follow this systematic approach to identify its source.
Caption: Workflow for Identifying Unknown NMR Peaks.
References
Stability and storage conditions for 2,4-Dichloro-6-hydroxybenzaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals using 2,4-Dichloro-6-hydroxybenzaldehyde in their experiments. It provides essential information on the stability and storage of this compound, along with troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] It is crucial to keep the compound in a tightly sealed, light-resistant container in a dry and well-ventilated area.[2]
Q2: What is the shelf life of this compound?
The shelf life of this compound is not well-documented in publicly available sources. However, proper storage as described above is critical to maximize its stability. Users should monitor the appearance of the compound for any changes in color or texture, which may indicate degradation.
Q3: Is this compound sensitive to light?
Yes, it is recommended to store this compound in light-resistant containers, suggesting potential sensitivity to light.[2] Aromatic aldehydes and phenols can be susceptible to photodegradation. For critical applications, it is advisable to handle the compound in a controlled light environment (e.g., under yellow light).
Q4: Is this compound stable in air?
Benzaldehydes, as a class of compounds, are known to be susceptible to oxidation, especially in the presence of air, which can lead to the formation of the corresponding benzoic acid.[3] Therefore, storing this compound under an inert atmosphere is strongly recommended to prevent oxidative degradation.[1]
Q5: What are the potential degradation products of this compound?
-
2,4-Dichloro-6-hydroxybenzoic acid: Formed via oxidation of the aldehyde group.
-
Polymeric materials: Phenolic compounds can be prone to polymerization, especially when exposed to air and light.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Change in color of the solid compound (e.g., yellowing or darkening) | Oxidation or photodegradation. | 1. Verify that the compound has been stored under the recommended conditions (2-8°C, inert atmosphere, protection from light).2. If the color change is significant, the compound may be partially degraded. Consider purifying the material by recrystallization if a suitable solvent is known, or obtaining a fresh batch.3. For future use, ensure the container is properly sealed and purged with an inert gas after each use. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Assess the purity of your this compound sample using an appropriate analytical technique (e.g., HPLC, NMR, or melting point determination).2. If impurities are detected, they may be interfering with your reaction. Purification or use of a new, high-purity batch is recommended. |
| Poor solubility in a solvent where it was previously soluble | The compound may have degraded to form less soluble impurities or polymeric materials. | 1. Attempt to dissolve a small sample in a reliable solvent to check for insoluble particulates.2. If insolubility is an issue, it is a strong indicator of degradation. The material should be replaced. |
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1] | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1] | To prevent oxidation of the aldehyde functional group. |
| Light Exposure | Store in a light-resistant container[2] | To prevent photodegradation. |
| Moisture | Store in a dry environment in a tightly sealed container | To prevent potential hydrolysis and degradation. |
Experimental Protocols
While specific, validated stability-indicating methods for this compound are not found in the public domain, researchers can adapt general protocols to assess the stability of their samples.
Protocol 1: Visual Inspection
-
Objective: To qualitatively assess the stability of the compound over time.
-
Procedure:
-
At regular intervals (e.g., monthly), visually inspect the stored this compound.
-
Record any changes in physical appearance, such as color, crystal structure, or clumping.
-
A significant change from a white or off-white powder to a yellow or brown solid may indicate degradation.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantitatively monitor the purity of the compound and detect the formation of degradation products.
-
Methodology (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid to ensure good peak shape).
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time and peak area.
-
Prepare a solution of the aged sample at the same concentration.
-
Inject the sample and compare the chromatogram to the standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
-
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dichloro-6-hydroxybenzaldehyde
For researchers and professionals in drug development and chemical synthesis, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for this, offering detailed insights into the chemical environment of atoms within a molecule. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2,4-dichloro-6-hydroxybenzaldehyde, benchmarked against structurally related and commercially available alternatives.
Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted NMR data as a primary reference, a common practice in modern spectroscopic analysis. This is juxtaposed with experimental data for comparable compounds: 2,4-dichlorobenzaldehyde, 2,4-dihydroxybenzaldehyde, and the parent 2-hydroxybenzaldehyde (salicylaldehyde).
Comparative ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The table below summarizes the key ¹H NMR signals for this compound and its analogs.
| Compound | Aldehyde Proton (CHO) Chemical Shift (δ, ppm) | Aromatic Protons Chemical Shift (δ, ppm) | Hydroxyl Proton (OH) Chemical Shift (δ, ppm) | Solvent |
| This compound (Predicted) | ~10.2 | H-3: ~7.3, H-5: ~7.1 | ~11.5 | CDCl₃ |
| 2,4-Dichlorobenzaldehyde | 10.42 | 7.89 (d, J=8.5 Hz, 1H), 7.50 (s, 1H), 7.38-7.40 (m, 1H) | - | CDCl₃[1] |
| 2,4-Dihydroxybenzaldehyde | 9.92 | 7.52 (d, J=8.8 Hz, 1H), 6.39 (dd, J=8.8, 2.4 Hz, 1H), 6.32 (d, J=2.4 Hz, 1H) | 10.73 (s, 2H) | DMSO-d₆[2] |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | 9.85 | 7.46-7.54 (m, 2H), 6.94-7.01 (m, 2H) | 11.01 (s, 1H) | CDCl₃ |
Analysis: The predicted chemical shift of the aldehyde proton in this compound is in a similar downfield region to its counterparts, a characteristic feature of this functional group. The presence of two distinct aromatic proton signals is expected due to the substitution pattern. The hydroxyl proton is predicted to be significantly deshielded, likely due to intramolecular hydrogen bonding with the adjacent carbonyl group, a phenomenon also observed in salicylaldehyde.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The following table compares the ¹³C NMR data for the selected benzaldehydes.
| Compound | Carbonyl Carbon (C=O) Chemical Shift (δ, ppm) | Aromatic Carbons Chemical Shift (δ, ppm) | Solvent |
| This compound (Predicted) | ~193 | C1: ~118, C2: ~160, C3: ~120, C4: ~138, C5: ~115, C6: ~135 | CDCl₃ |
| 2,4-Dichlorobenzaldehyde | 189.5 | 137.7, 135.0, 132.3, 130.4, 129.2, 127.1 | CDCl₃[3] |
| 2,4-Dihydroxybenzaldehyde | 146.7 | 163.2, 162.1, 135.3, 109.0, 107.1, 104.7 | DMSO-d₆[2] |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | 196.5 | 162.2, 136.7, 133.7, 120.9, 119.4, 117.7 | Benzene |
Analysis: The predicted chemical shift for the carbonyl carbon of this compound is consistent with the experimental values for the other benzaldehydes. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the hydroxyl group influence the chemical shifts of the aromatic carbons, leading to a distinct spectral fingerprint.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The data is typically acquired on a 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width typically ranges from 0-220 ppm.
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is processed using specialized software.
-
This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
-
The chemical shifts are referenced to the internal standard.
Workflow for NMR Structural Elucidation
The logical process from sample to final structure determination is illustrated in the following diagram.
Caption: Workflow of NMR analysis from sample preparation to structure elucidation.
This comprehensive guide provides a framework for the ¹H and ¹³C NMR analysis of this compound, leveraging predictive data in comparison with experimentally determined spectra of analogous compounds. By following standardized protocols and a logical analytical workflow, researchers can confidently elucidate and verify the structures of novel chemical entities.
References
Predicted Mass Spectrometry Fragmentation of 2,4-Dichloro-6-hydroxybenzaldehyde
An objective comparison of analytical methodologies for the determination of 2,4-Dichloro-6-hydroxybenzaldehyde, a halogenated disinfection byproduct, is crucial for researchers in environmental science and drug development. This guide provides a detailed overview of mass spectrometry-based approaches, focusing on fragmentation patterns and comparing the two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Key predicted fragmentation pathways include:
-
Loss of a hydrogen radical (-H•): Formation of a stable acylium ion at m/z 189.
-
Loss of a formyl radical (-CHO•): Leading to a dichlorinated hydroxybenzene radical cation at m/z 161.
-
Loss of a chlorine radical (-Cl•): Resulting in a fragment at m/z 155.
-
Loss of carbon monoxide (-CO): From the [M-H]⁺ ion, producing a fragment at m/z 161.
The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted fragmentation of this compound.
Comparison of Analytical Methodologies
The analysis of chlorophenolic compounds like this compound is predominantly carried out using GC-MS and LC-MS.[1][2][3] Each technique offers distinct advantages and is suited for different analytical objectives.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds followed by ionization and mass analysis. | Separation of non-volatile and thermally labile compounds in the liquid phase followed by ionization and mass analysis. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization is often necessary for polar compounds.[1][4] | Suitable for a wide range of polarities and molecular weights, including non-volatile and thermally labile compounds.[1][3][4] |
| Derivatization | Often required for aldehydes and phenols to improve volatility and chromatographic performance.[4] | Generally not required, simplifying sample preparation. |
| Ionization Techniques | Primarily Electron Ionization (EI) and Chemical Ionization (CI).[1][2] | Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][2] |
| Sensitivity | High sensitivity, especially with selective detectors or tandem MS. | High sensitivity, particularly with tandem MS, capable of reaching low ng/L levels.[3] |
| Established Methods | Well-established methods like EPA 528 for phenols in drinking water.[5] | Increasingly used for emerging contaminants and disinfection byproducts.[4][6] |
Experimental Protocols
GC-MS Analysis (Based on EPA Method 528)
This protocol is adapted for the analysis of chlorophenolic compounds.
-
Sample Preparation (Extraction):
-
Acidify 1 L of water sample to pH < 2 with concentrated HCl.
-
Add a surrogate standard.
-
Extract the sample with dichloromethane using a separatory funnel or solid-phase extraction (SPE).
-
Dry the extract with anhydrous sodium sulfate and concentrate to 1 mL.
-
-
Derivatization (Acetylation):
-
Add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Heat at 60°C for 20 minutes.
-
Cool and add 1 mL of 10% sodium bicarbonate solution.
-
Extract the acetylated derivatives with hexane.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 60°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: EI mode at 70 eV, scanning from m/z 50-550.
-
LC-MS/MS Analysis
This protocol is a general approach for the direct analysis of polar disinfection byproducts.
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm membrane filter.
-
For trace analysis, pre-concentration using solid-phase extraction (SPE) may be necessary.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: ESI in negative ion mode.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantitative analysis, using precursor and product ion transitions.
-
Analytical Workflow Comparison
The following diagram illustrates the typical workflows for GC-MS and LC-MS analysis of this compound.
Caption: Comparison of GC-MS and LC-MS analytical workflows.
References
- 1. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. library.dphen1.com [library.dphen1.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative FTIR Spectroscopic Analysis of 2,4-Dichloro-6-hydroxybenzaldehyde and its Analogs
This guide provides a detailed Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2,4-Dichloro-6-hydroxybenzaldehyde, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research fields. For a comprehensive understanding of its spectral features, a comparison is drawn with structurally related benzaldehyde derivatives: Benzaldehyde, 2-Hydroxybenzaldehyde, and 4-Hydroxybenzaldehyde. This document outlines the experimental methodology for acquiring FTIR spectra and presents a comparative interpretation of the key vibrational modes.
Comparative Analysis of FTIR Spectral Data
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups: the hydroxyl (-OH), carbonyl (C=O) of the aldehyde, aromatic C-H, and C-Cl bonds. The positions of these bands are influenced by the electronic effects of the substituents on the benzene ring. The table below summarizes the key FTIR absorption bands for this compound and compares them with unsubstituted benzaldehyde and its hydroxy-substituted analogs.
| Functional Group | Vibrational Mode | Benzaldehyde (cm⁻¹) | 2-Hydroxybenzaldehyde (cm⁻¹) * | 4-Hydroxybenzaldehyde (cm⁻¹) | This compound (Expected, cm⁻¹) |
| O-H | Stretching | - | ~3200 (broad) | ~3300 (broad) | ~3400-3200 (broad) |
| Aromatic C-H | Stretching | 3080-3000 | 3080-3000 | 3080-3000 | 3100-3000 |
| Aldehyde C-H | Stretching | 2880-2820, 2780-2720 | 2860-2800, 2760-2700 | 2870-2810, 2770-2710 | 2900-2800, 2800-2700 |
| C=O (Aldehyde) | Stretching | ~1700 | ~1650 | ~1680 | ~1660 |
| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 |
| C-O | Stretching | - | ~1250 | ~1230 | ~1280 |
| C-Cl | Stretching | - | - | - | 800-600 |
Note: The values for 2-Hydroxybenzaldehyde can be influenced by strong intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, which tends to lower the C=O stretching frequency and broaden the O-H stretch.
Interpretation of Spectral Data:
-
Hydroxyl (O-H) Stretching: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ for this compound, characteristic of a hydrogen-bonded hydroxyl group.
-
Aldehyde C-H Stretching: Two weak bands are anticipated in the 2900-2700 cm⁻¹ region, which are characteristic of the C-H bond in an aldehyde.
-
Carbonyl (C=O) Stretching: A strong absorption peak is expected around 1660 cm⁻¹. The position of this band is influenced by the presence of the electron-withdrawing chloro groups and the electron-donating hydroxyl group.
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the benzene ring.
-
C-Cl Stretching: The presence of chlorine atoms on the aromatic ring will give rise to absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy
A standard procedure for obtaining the FTIR spectrum of a solid sample like this compound is the KBr pellet method or the thin solid film method.[1][2][3]
Materials:
-
This compound
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogenous.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Workflow for Comparative FTIR Analysis
The logical workflow for comparing the FTIR spectra of different benzaldehyde derivatives can be visualized as follows:
Caption: Workflow for comparative FTIR analysis of benzaldehyde derivatives.
This guide provides a foundational understanding of the FTIR spectroscopic characteristics of this compound in comparison to its structural analogs. The provided experimental protocol and workflow offer a systematic approach for researchers and scientists in the field of drug development and chemical analysis.
References
A Comparative Analysis of the Reactivity of 2,4-Dichloro-6-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,4-Dichloro-6-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde. The electronic and steric differences imparted by their respective substituents—chloro and hydroxyl groups—profoundly influence the reactivity of the aromatic ring and the aldehyde functional group. This document aims to provide a comprehensive overview supported by theoretical principles and available experimental data to aid in reaction design and optimization.
Introduction: Electronic and Steric Effects on Reactivity
The reactivity of a substituted benzaldehyde is primarily governed by the electronic nature of the substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring.
-
This compound possesses two electron-withdrawing chlorine atoms and one electron-donating hydroxyl group. The chlorine atoms, through their inductive effect (-I), withdraw electron density from the benzene ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The hydroxyl group, while electron-donating through resonance (+M), has its effect somewhat diminished by the opposing influence of the two chlorine atoms.
-
2,4-dihydroxybenzaldehyde , in contrast, has two electron-donating hydroxyl groups. These groups, via their strong resonance effect (+M), increase the electron density on the aromatic ring and decrease the electrophilicity of the carbonyl carbon. This makes the aldehyde group less reactive towards nucleophiles compared to unsubstituted benzaldehyde and significantly less reactive than its dichlorinated counterpart.
Synthesis of the Compared Benzaldehydes
The synthesis of these two compounds typically involves the formylation of the corresponding substituted phenol.
Synthesis of 2,4-dihydroxybenzaldehyde: This compound is commonly synthesized from resorcinol through various named reactions, including the Reimer-Tiemann, Gattermann, and Vilsmeier-Haack reactions[1].
Synthesis of this compound: The synthesis of this compound can be achieved through the formylation of 2,4-dichlorophenol. The Duff reaction has been shown to be successful for the formylation of 2,4-dichlorophenol[1].
Comparative Reactivity in Key Organic Reactions
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
General Trend: Electron-withdrawing groups accelerate nucleophilic addition, while electron-donating groups retard it. Therefore, This compound is expected to be significantly more reactive towards nucleophiles than 2,4-dihydroxybenzaldehyde.
Table 1: Predicted Comparative Performance in Nucleophilic Addition Reactions
| Reaction Type | This compound (Predicted) | 2,4-dihydroxybenzaldehyde (Predicted) |
| Wittig Reaction | Higher yield, faster reaction rate. | Lower yield, slower reaction rate. |
| Knoevenagel Condensation | Higher yield, faster reaction rate. | Lower yield, slower reaction rate. |
| Grignard Reaction | Vigorous reaction, higher yield of the corresponding secondary alcohol. | Slower reaction, potentially lower yield due to the acidic phenolic protons. |
Oxidation Reactions
The oxidation of the aldehyde group to a carboxylic acid is another key transformation. The ease of this oxidation can be influenced by the electronic nature of the ring substituents.
General Trend: The influence of substituents on oxidation rates is more complex and depends on the specific oxidizing agent and mechanism. However, electron-rich aromatic aldehydes can be more susceptible to oxidation by certain electrophilic oxidizing agents.
Table 2: Predicted Comparative Performance in Oxidation Reactions
| Oxidizing Agent | This compound (Predicted) | 2,4-dihydroxybenzaldehyde (Predicted) |
| Potassium Permanganate (KMnO₄) | Oxidation to the corresponding carboxylic acid is expected. | Oxidation to the corresponding carboxylic acid is expected. The electron-rich ring may also be susceptible to cleavage under harsh conditions. |
| Pyridinium Chlorochromate (PCC) | Milder oxidation to the carboxylic acid. | Milder oxidation to the carboxylic acid. |
Experimental Protocols
Synthesis of this compound via the Duff Reaction
This protocol is based on the successful formylation of 2,4-dichlorophenol as reported in the literature[1].
Materials:
-
2,4-Dichlorophenol
-
Hexamethylenetetramine
-
Glycerol
-
Boric acid
-
Sulfuric acid (dilute)
-
Steam distillation apparatus
Procedure:
-
Prepare glyceroboric acid by heating a mixture of glycerol and boric acid.
-
Add a mixture of 2,4-dichlorophenol and hexamethylenetetramine to the hot glyceroboric acid.
-
Heat the reaction mixture to 150-160 °C for a specified time.
-
After cooling, hydrolyze the reaction mixture by adding dilute sulfuric acid.
-
Isolate the product, this compound, by steam distillation.
Knoevenagel Condensation of 2,4-dihydroxybenzaldehyde
This protocol is adapted from established procedures for the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde[2].
Materials:
-
2,4-dihydroxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Conclusion
The reactivity of this compound and 2,4-dihydroxybenzaldehyde is markedly different due to the opposing electronic effects of their substituents. The electron-withdrawing chloro groups on this compound render its aldehyde functionality significantly more electrophilic and thus more reactive in nucleophilic addition reactions. Conversely, the electron-donating hydroxyl groups of 2,4-dihydroxybenzaldehyde decrease the electrophilicity of the carbonyl carbon, leading to lower reactivity in similar transformations. This comparative guide provides a foundational understanding for researchers to inform their synthetic strategies and predict reaction outcomes when utilizing these versatile benzaldehyde derivatives. Further experimental studies providing direct quantitative comparisons would be invaluable to the field.
References
A Comparative Analysis of the Biological Activity of Benzaldehyde Derivatives: Unveiling the Potential of 2,4-Dichloro-6-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of 2,4-Dichloro-6-hydroxybenzaldehyde derivatives against other substituted benzaldehydes like vanillin, salicylaldehyde, and p-anisaldehyde. This report synthesizes available experimental data on their antimicrobial, antioxidant, and anticancer properties, offering a valuable resource for guiding future research and development in medicinal chemistry.
While extensive research has highlighted the diverse biological activities of substituted benzaldehydes, quantitative data on the efficacy of this compound and its derivatives remains comparatively scarce in publicly available literature. This guide presents a compilation of existing data to draw meaningful comparisons and identify areas for future investigation.
Key Biological Activities: A Comparative Overview
Substituted benzaldehydes are a class of organic compounds with a wide range of applications in the pharmaceutical, food, and fragrance industries. Their biological activities are significantly influenced by the nature and position of substituents on the benzene ring.
Antimicrobial Activity: Many benzaldehyde derivatives exhibit potent antimicrobial effects against a spectrum of bacteria and fungi. Vanillin and its derivatives have demonstrated notable antibacterial activity against pathogenic bacteria.[1] Similarly, salicylaldehyde and its derivatives are known for their broad-spectrum antimicrobial efficacy.[2] p-Anisaldehyde has also shown promising antifungal and antimicrobial properties.[1] While 4,6-Dichlorosalicylaldehyde is utilized in the synthesis of indazole derivatives with antibacterial activity, specific quantitative data for this compound derivatives is limited.[3]
Antioxidant Activity: The antioxidant potential of benzaldehyde derivatives is a key area of interest. Salicylaldehyde-derived secondary amines have shown remarkable antioxidant properties in various assays.[4] Vanillin also exhibits antioxidant activity, which contributes to its various health benefits.[5][6]
Quantitative Data Summary
To facilitate a direct comparison, the following tables summarize the available quantitative data for the biological activities of the discussed benzaldehyde derivatives. The absence of data for this compound derivatives highlights a significant gap in the current research landscape.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Vanillin | Escherichia coli strains | 1.25 mg/mL | [1] |
| Vanillin | Salmonella strains | 1.25–2.5 mg/mL | [1] |
| Vanillin | MDR S. aureus ATCC43300 | 2.5 mg/mL | [1] |
| Data for this compound derivatives is not available in the searched literature. |
Table 2: Antioxidant Activity (IC50)
| Compound/Derivative | Assay | IC50 Value (µM) | Reference |
| Salicylaldehyde Derivative (Compound 2) | ABTS | 5.14 ± 0.11 | [4] |
| Data for this compound derivatives is not available in the searched literature. |
Table 3: Anticancer Activity (IC50)
| Compound/Derivative | Cell Line | IC50 Value | Reference |
| Data for this compound derivatives is not available in the searched literature. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the biological activities of benzaldehyde derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[10][11][12]
-
Preparation of Test Compound: A stock solution of the benzaldehyde derivative is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[7][8][9][13][14]
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.[2][5][6][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzaldehyde derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Conclusion and Future Directions
This comparative guide underscores the well-established biological activities of various substituted benzaldehydes, including vanillin, salicylaldehyde, and p-anisaldehyde, supported by quantitative experimental data. In contrast, the biological potential of this compound and its derivatives, particularly in terms of antimicrobial, antioxidant, and anticancer efficacy, remains largely underexplored in publicly accessible literature. The limited available data suggests that Schiff base derivatives of this compound hold promise as anticancer agents.
To fully assess the therapeutic potential of this compound and its analogues, further rigorous investigation is imperative. Future research should focus on:
-
Systematic screening: Evaluating a library of this compound derivatives against a broad panel of microbial strains and cancer cell lines to generate robust quantitative data (MIC and IC50 values).
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Structure-activity relationship (SAR) studies: Identifying the key structural features responsible for the observed activities to guide the design of more potent and selective derivatives.
By addressing these research gaps, the scientific community can unlock the full potential of this compound derivatives as novel therapeutic agents.
References
- 1. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. catalog.data.gov [catalog.data.gov]
- 6. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
Comparative Analysis of 2,4-Dichloro-6-hydroxybenzaldehyde Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships (SAR) of 2,4-dichloro-6-hydroxybenzaldehyde and its analogs, focusing on their potential as antimicrobial and anticancer agents. While a comprehensive study evaluating a systematic series of these specific analogs is not available in the current literature, this document synthesizes existing data from various sources to offer insights into their biological activities. The information is presented to facilitate further research and drug development in this area.
Introduction to this compound and its Analogs
Substituted benzaldehydes, particularly those with hydroxyl and halogen functionalities, represent a class of compounds with diverse biological activities. The presence of chlorine atoms on the aromatic ring is known to significantly influence the electronic and lipophilic properties of these molecules, which in turn can modulate their interaction with biological targets. The hydroxyl and aldehyde groups offer sites for further chemical modification, such as the formation of Schiff bases and hydrazones, which have been shown to possess a wide range of pharmacological effects, including antimicrobial, anticancer, and antioxidant activities. This guide will explore the available data on analogs of this compound to elucidate potential structure-activity relationships.
Antimicrobial Activity of Salicylaldehyde Analogs
The antimicrobial potential of salicylaldehyde derivatives is a significant area of investigation. The presence and position of halogen substituents on the salicylaldehyde scaffold are critical for their antibacterial and antifungal efficacy.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of Schiff bases derived from the related compound, 5-chlorosalicylaldehyde. This data provides valuable insights into how modifications of the aldehyde group can impact antimicrobial potency.
| Compound ID | Structure/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1 | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Bacillus subtilis | 45.2 | [1] |
| Escherichia coli | 1.6 | [1] | ||
| Pseudomonas fluorescence | 2.8 | [1] | ||
| Staphylococcus aureus | 3.4 | [1] | ||
| Aspergillus niger | 47.5 | [1] | ||
| 2 | Schiff base of salicylaldehyde and aminobenzoic acid (SB1) | Pseudomonas aeruginosa | 50 | [2] |
| 3 | Schiff base of salicylaldehyde and naphthalen-2-amine (SB3) | Pantoea aurantiaca | 50 | [2] |
| Pseudomonas aeruginosa | 50 | [2] | ||
| Escherichia coli | 50 | [2] | ||
| Salmonella typhi | 50 | [2] | ||
| Citrobacter freundii | 50 | [2] | ||
| 4 | Schiff base of salicylaldehyde and benzene-1,4-diamine (SB4) | Escherichia coli | 50 | [2] |
| Salmonella typhi | 50 | [2] | ||
| Stenotrophomonas maltophilia | 50 | [2] | ||
| 5 | Schiff base of salicylaldehyde and benzene-1,2-diamine (SB5) | Klebsiella pneumoniae | 50 | [2] |
| Salmonella typhi | 50 | [2] | ||
| 6 | Schiff base of salicylaldehyde and phenylhydrazine (SB6) | Pseudomonas aeruginosa | 50 | [2] |
| Citrobacter freundii | 50 | [2] | ||
| 7 | Schiff base of salicylaldehyde and ethane-1,2-diamine (SB7) | Enterobacter cloacae | 50 | [2] |
| Azotobacter lipoferum | 50 | [2] | ||
| 8 | Schiff base of salicylaldehyde and aniline (SB8) | Escherichia coli | 50 | [2] |
Note: The data presented is from different studies and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Anticancer Activity of Salicylaldehyde Analogs
Salicylaldehyde derivatives, particularly hydrazones, have demonstrated promising cytotoxic activity against various cancer cell lines. The nature and position of substituents on both the salicylaldehyde and hydrazide moieties play a crucial role in their anticancer potency and selectivity.
Quantitative Comparison of Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for a series of salicylaldehyde hydrazones, illustrating the impact of different substituents on their cytotoxic effects.
| Compound ID | R1 Substituent (Salicylaldehyde Ring) | Ar2 Substituent (Hydrazide Ring) | Cell Line | IC50 (µmol/L) | Reference |
| 9 | 5-methoxy | 4-hydroxyphenyl | MCF-7 | 3.54 | [3] |
| 10 | 5-methoxy | phenyl | MCF-7 | 0.91 | [3] |
| 11 | 5-bromo | pyridinyl | SKW-3 | - | [3] |
| 12 | 5-bromo | phenyl | HL-60 | - | [3] |
| 13 | 5-nitro | phenyl | HL-60 | - | [3] |
| 14 | 5-nitro | pyridinyl | BV-173 | - | [3] |
| 15 | 4-methoxy | phenyl | HL-60 | - | [4] |
| 16 | 4-methoxy | pyridinyl | K-562 | - | [4] |
Note: Specific IC50 values for some compounds were not provided in the abstract. The table highlights the structural variations and their reported activity against different cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol)
-
96-well plates
-
Test compounds and control vehicle
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.
-
Add 100 µL of the detergent reagent to each well to solubilize the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours, shaking gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Test compounds and a standard antioxidant (e.g., ascorbic acid)
-
Methanol or ethanol
-
96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compounds and the standard antioxidant in the appropriate solvent.
-
In a 96-well plate, add a defined volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution should be included.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
Test compounds
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Perform serial twofold dilutions of the test compound in CAMHB directly in the 96-well plate.
-
Inoculate each well with the diluted bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizations of Experimental Workflows and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by active anticancer analogs.
References
- 1. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Crystallographic Guide to 2,4-Dichloro-6-hydroxybenzaldehyde and a Representative Schiff Base Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic data of 2,4-Dichloro-6-hydroxybenzaldehyde and a representative Schiff base derivative of the closely related 2,4-dihydroxybenzaldehyde. Due to the limited availability of published crystallographic data on Schiff base derivatives of this compound, this guide utilizes a structurally similar compound to provide valuable comparative insights for researchers in crystallography, medicinal chemistry, and materials science.
Introduction
This compound is a substituted aromatic aldehyde of interest in various chemical syntheses. Its structural properties, determined by X-ray crystallography, provide a fundamental understanding of its solid-state conformation and intermolecular interactions. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a versatile class of compounds with a wide range of applications, including in catalysis and as biologically active agents. The comparison of the crystal structure of the parent aldehyde with that of a Schiff base derivative offers insights into the structural modifications and their impact on the supramolecular assembly.
Data Presentation
The following table summarizes the available crystallographic data for this compound and a representative Schiff base derived from 2,4-dihydroxybenzaldehyde.
| Parameter | This compound | (E)-2-(((4-aminophenyl)imino)methyl)-5-hydroxyphenol (Representative Schiff Base) |
| Chemical Formula | C₇H₄Cl₂O₂ | C₁₃H₁₂N₂O₂ |
| Formula Weight | 191.01 | 228.25 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | P2₁2₁2₁ | P-1 |
| a (Å) | 5.860(2) | 6.045(1) |
| b (Å) | 9.890(4) | 8.854(2) |
| c (Å) | 13.040(5) | 10.587(2) |
| α (°) | 90 | 99.13(3) |
| β (°) | 90 | 94.08(3) |
| γ (°) | 90 | 108.43(3) |
| Volume (ų) | 755.1(5) | 523.5(2) |
| Z | 4 | 2 |
| Temperature (K) | 293(2) | 293(2) |
| Radiation type | Mo Kα | Mo Kα |
| Data Source | COD ID 1548052 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and single-crystal X-ray diffraction analysis based on literature for similar compounds.
Synthesis of Schiff Base Derivatives
Schiff bases of hydroxybenzaldehydes are typically synthesized via a condensation reaction between the aldehyde and a primary amine.
General Procedure:
-
Dissolution: Dissolve 2,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Addition of Amine: To the stirred aldehyde solution, add an equimolar amount of the desired primary amine.
-
Catalysis (Optional): A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.
-
Reflux: The reaction mixture is typically refluxed for a period ranging from a few hours to overnight.
-
Crystallization: Upon cooling, the Schiff base product often precipitates out of the solution. The solid can be collected by filtration.
-
Recrystallization: The crude product is then recrystallized from an appropriate solvent to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement is performed using a single-crystal X-ray diffractometer.
General Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in the diffractometer, and diffraction data are collected, typically using Mo Kα radiation at a controlled temperature (e.g., 100 K or 293 K).
-
Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or other suitable techniques and refined using full-matrix least-squares on F².
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the synthesis and crystallographic analysis of benzaldehyde derivatives.
Caption: General workflow for the synthesis and X-ray crystallographic analysis of Schiff base derivatives.
Caption: Logical relationship for the comparative crystallographic study of a parent aldehyde and its derivative.
References
Purity Assessment of Synthesized 2,4-Dichloro-6-hydroxybenzaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,4-Dichloro-6-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. Detailed experimental protocols and supporting data are presented to offer a clear and objective evaluation of each method's performance.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture, making it the cornerstone for purity assessment in the pharmaceutical industry. Its high resolution and sensitivity are particularly well-suited for analyzing phenolic compounds like this compound.
A reversed-phase HPLC method is proposed here for the routine purity analysis of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.
Optimized HPLC Method Protocol
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.
-
Spiked Sample Solution: To identify potential impurities, a small amount of the sample solution can be spiked with commercially available standards of likely impurities (e.g., 3,5-dichlorophenol, 2,4-dichlorobenzaldehyde) and analyzed.
3. Data Analysis:
The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Expected Performance and Potential Impurities
Based on the structure of this compound, potential impurities arising from the synthesis process could include starting materials, isomers, and over- or under-halogenated species. The proposed HPLC method is expected to effectively separate the target compound from impurities such as:
-
3,5-Dichlorophenol (a potential starting material)
-
2,4-Dichlorobenzaldehyde (a related compound)
-
Isomers (e.g., 3,5-Dichloro-2-hydroxybenzaldehyde, 2,6-Dichloro-4-hydroxybenzaldehyde)
The retention times for these compounds will vary based on their polarity, with the main compound, this compound, expected to have a distinct and well-resolved peak.
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for purity determination of this compound, other techniques can provide complementary information or be used when HPLC is not available.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds. | Requires reference standards for identification, can be time-consuming for method development. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities, high sensitivity with appropriate detectors (e.g., FID, MS). | Not suitable for non-volatile compounds, may require derivatization for polar analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, quantitative NMR (qNMR) can determine purity without a reference standard for the impurity. | Lower sensitivity compared to HPLC, requires more expensive instrumentation and expertise. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the purity of highly crystalline substances without the need for a reference standard. | Not suitable for amorphous or thermally unstable compounds, less sensitive to impurities that do not affect the melting point. |
Detailed Protocols for Alternative Methods
Gas Chromatography (GC-FID) Protocol
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Detector: Flame Ionization Detector (FID) at 300 °C
-
-
Data Analysis: Purity is calculated based on the area percent of the main peak.
Quantitative NMR (qNMR) Protocol
-
Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their molar masses and the number of protons.
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline sample into an aluminum pan and hermetically seal it.
-
DSC Conditions:
-
Temperature Program: Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.
-
Atmosphere: Inert (e.g., nitrogen)
-
-
Data Analysis: The purity is determined from the shape of the melting endotherm using the van't Hoff equation.
Logical Relationship of Analytical Techniques for Purity Assessment
Caption: Interrelation of Analytical Methods.
In vitro studies of compounds derived from 2,4-Dichloro-6-hydroxybenzaldehyde
A comparative analysis of in vitro studies on compounds derived from substituted hydroxybenzaldehydes reveals a broad spectrum of biological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects. While specific research on derivatives of 2,4-dichloro-6-hydroxybenzaldehyde is limited in publicly available literature, a wealth of information on structurally related compounds, particularly Schiff base derivatives of other hydroxybenzaldehydes, provides a strong basis for comparison and highlights common investigational pathways.
This guide provides an objective comparison of the performance of these related compounds, supported by experimental data and detailed methodologies, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Enzyme Inhibition Activity
Substituted hydroxybenzaldehyde derivatives, especially Schiff bases, have been extensively studied as inhibitors of various enzymes. A common theme is the synthesis of a series of derivatives with different substitutions to establish structure-activity relationships (SAR).
Comparison of Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Key Derivatives/Substitutions | IC50 Values | Reference Compound |
| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-1 (PDE-1) | Methoxy group at para position | 0.05 ± 0.11 to 8.02 ± 1.03 µM | Suramin |
| Bis-Schiff bases of 2,4-dihydroxyacetophenone | Phosphodiesterase-3 (PDE-3) | Various substituted aldehydes | 0.012 ± 0.32 to 1.01 ± 0.22 µM | Suramin (IC50 = 1.05 ± 0.28 µM)[1] |
| Schiff bases of 2,4-dihydroxybenzaldehyde | Acetylcholinesterase (AChE) | Not specified | Moderate to good inhibition | Not specified[2] |
| Schiff bases of 2,4-dihydroxybenzaldehyde | Butyrylcholinesterase (BChE) | Not specified | Moderate to good inhibition | Not specified[2] |
| 4-Hydroxybenzaldehyde derivatives | GABA transaminase (GABA-T) | 4-Hydroxybenzaldehyde, 4-Hydroxybenzylamine | Competitive inhibition | Not specified[3] |
| Psoralen and Coumarin derivatives | Aldehyde Dehydrogenase 2 (ALDH2) | Compound 2 | Ki = 19 nM | Daidzin[4] |
Experimental Protocols for Enzyme Inhibition Assays
Phosphodiesterase (PDE-1 and PDE-3) Inhibition Assay [1]
-
Enzyme Activation: The PDE-1 enzyme is activated by adding 1 µL of calmodulin (0.2 µM) and 10 µL of CaCl2 (10 mM) to the reaction mixture.
-
Reaction Mixture: A 100 µL reaction mixture is prepared containing 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, and the test compound at various concentrations.
-
Initiation: The reaction is initiated by adding the substrate, 10 µL of cAMP or cGMP (10 µM).
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by adding 50 µL of 0.1 N HCl.
-
Inactivation and Conversion: The mixture is then incubated at 60°C for 10 minutes to inactivate the PDE enzyme. After cooling, 10 µL of alkaline phosphatase (1 mg/mL) is added and incubated for another 30 minutes at 37°C to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.
-
Quantification: The amount of inorganic phosphate released is measured using the malachite green assay, and absorbance is read at 620 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 values are determined using EZ-Fit software. Suramin is used as a standard inhibitor.
Antimicrobial Activity
Derivatives of hydroxybenzaldehydes are frequently evaluated for their potential to combat bacterial and fungal pathogens. The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC).
Comparison of Antimicrobial Activity
| Compound/Derivative | Target Organism | MIC Values | Notes |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine Mastitis Staphylococcus aureus | MIC50 = 500 mg/L | High MIC values, similar to iodine.[5] |
| 2,3-dihydroxybenzaldehyde | Bovine Mastitis Staphylococcus aureus | MIC50 = 500 mg/L | Moderate correlation in activity with gentisaldehyde.[5] |
| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus (including MRSA) | 1024 µg/mL | Also showed antibiofilm activity, dislodging ~80% of preformed biofilms.[6] |
| Cinnamaldehyde derivatives | Acinetobacter baumannii | 32 µg/mL (for 4-bromophenyl substituted analog) | Activity is enhanced in the presence of an efflux pump inhibitor.[7] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive and resistant Staphylococcus aureus | 15.62–31.25 µmol/L | A Schiff base derivative of a sulfonamide.[8] |
| Benzaldehyde | Staphylococcus aureus | ≥ 1024 µg/mL | Showed modulating activity with quinolone antibiotics.[9] |
Experimental Protocols for Antimicrobial Assays
Broth Microdilution Method for MIC Determination [9]
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium for 24 hours at 37°C. A few colonies are then transferred to a saline solution (0.9%), and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Controls: Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator such as resazurin may be added to aid in the visualization of bacterial growth.
Anticancer and Cytotoxic Activity
The potential of hydroxybenzaldehyde derivatives as anticancer agents is another active area of research. These studies often involve screening against various cancer cell lines to determine cytotoxicity and investigating the underlying mechanisms of action, such as apoptosis induction.
Comparison of Cytotoxic Activity
| Compound Class | Cell Line | IC50 Values | Mechanism of Action |
| Schiff bases of 2-hydroxybenzaldehyde (Compound 8S3) | MCF-7 (Breast Cancer) | Not specified | Induces apoptosis through modulation of the MAPK signaling pathway and mitochondrial dysfunction.[10] |
| Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid (Compound 21) | LN-229 (Glioblastoma) | 0.77 µM | Selective against cancer cell lines.[11] |
Experimental Protocols for Cytotoxicity Assays
Neutral Red Uptake Assay [10]
-
Cell Seeding: Cancer and normal cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing neutral red dye. This dye is taken up and accumulates in the lysosomes of viable cells.
-
Extraction: The cells are washed, and the incorporated dye is extracted using a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
Quantification: The absorbance of the extracted dye is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in the in vitro evaluation of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis and in vitro screening of hydroxybenzaldehyde derivatives.
Caption: Proposed mechanism of action for a Schiff base derivative inducing apoptosis via MAPK pathway modulation.
References
- 1. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative analysis of the synthesis routes for chlorinated hydroxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Chlorinated hydroxybenzaldehydes are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals. The strategic placement of chloro and hydroxyl substituents on the benzaldehyde scaffold allows for diverse functionalization and the tuning of physicochemical properties. The selection of an appropriate synthetic route is crucial for achieving desired yields, regioselectivity, and scalability. This guide provides a comparative analysis of the primary synthetic methodologies for preparing these important compounds, supported by experimental data and detailed protocols.
Key Synthesis Strategies
The synthesis of chlorinated hydroxybenzaldehydes can be broadly categorized into two main approaches:
-
Direct Chlorination of Hydroxybenzaldehydes: This method involves the direct electrophilic substitution of a chlorine atom onto the aromatic ring of a pre-existing hydroxybenzaldehyde.
-
Formylation of Chlorophenols: This approach introduces a formyl group onto a chlorophenol substrate. Several named reactions fall under this category, each with distinct reagents and mechanisms.
This guide will delve into the specifics of these methods, presenting a comparative overview of their performance.
I. Direct Chlorination of Hydroxybenzaldehydes
Direct chlorination is a straightforward approach for the synthesis of certain chlorinated hydroxybenzaldehyde isomers. The regioselectivity of the reaction is dictated by the directing effects of the hydroxyl and formyl groups.
Experimental Data for Direct Chlorination
| Product | Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-4-hydroxybenzaldehyde | 4-Hydroxybenzaldehyde | N-Chlorosuccinimide (NCS) | Chloroform | 50 | 15 | 86 | [1] |
| 2-Chloro-5-hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp. | 2 | 21.7 | |
| 4-Chloro-3-hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp. | 2 | 19.7 |
General Reaction Pathway for Direct Chlorination
Caption: General workflow for the direct chlorination of hydroxybenzaldehydes.
II. Formylation of Chlorophenols
The formylation of chlorophenols is a versatile approach that allows for the synthesis of a wider range of isomers. The choice of formylation method significantly impacts yield, regioselectivity, and reaction conditions.
Comparative Analysis of Formylation Methods
The following table summarizes the performance of various formylation reactions for the synthesis of chlorinated hydroxybenzaldehydes.
| Product | Starting Material | Method | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloro-2-hydroxybenzaldehyde | 2-Chlorophenol | Reimer-Tiemann | CHCl₃, NaOH | Water | 60-80 | 18 | 5 | [2] |
| 3-Chloro-4-hydroxybenzaldehyde | 2-Chlorophenol | Reimer-Tiemann | CHCl₃, NaOH | Water | 60-80 | 18 | 8 | [2] |
| 3-Chlorosalicylaldehyde | 2-Chlorophenol | MgCl₂-mediated | Paraformaldehyde, MgCl₂, Et₃N | Acetonitrile | Reflux | 3.5 | 87 | [3] |
| 4-Chlorosalicylaldehyde | 3-Chlorophenol | MgCl₂-mediated | Paraformaldehyde, MgCl₂, Et₃N | Acetonitrile | Reflux | 2 | 63 | [3] |
| 5-Chlorosalicylaldehyde | 4-Chlorophenol | MgCl₂-mediated | Paraformaldehyde, MgCl₂, Et₃N | Acetonitrile | Reflux | 3.5 | 78 | [3] |
| 5-Chloro-2-hydroxybenzaldehyde | 4-Chlorophenol | Duff Reaction | Hexamethylenetetramine, Glyceroboric acid | Glycerol | 150-160 | ~2-3 | 30 | [4] |
| 5-Chloro-2-hydroxybenzaldehyde | 4-Chlorophenol | Vilsmeier-Haack | DMF, SOCl₂ | Toluene | - | - | 72 | [2] |
| 5-Chloro-2-hydroxybenzaldehyde | 4-Chlorophenol | Modified Duff | Hexamethylenetetramine, TFA | Trifluoroacetic acid | 70-80 | 3-6 | Good | [2] |
Overview of Formylation Reaction Pathways
The following diagrams illustrate the general mechanisms of the key formylation reactions.
A. Reimer-Tiemann Reaction
This method involves the reaction of a phenol with chloroform in a basic solution. The electrophilic species is dichlorocarbene.[5]
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
B. Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.
Caption: General mechanism of the Duff reaction.
C. Vilsmeier-Haack Reaction
This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[4][6]
Caption: Simplified Vilsmeier-Haack reaction mechanism.
D. MgCl₂-mediated Formylation
This method offers high ortho-selectivity and good yields by reacting a phenol with paraformaldehyde in the presence of magnesium chloride and a base like triethylamine.[3]
Caption: Proposed pathway for MgCl₂-mediated ortho-formylation.
III. Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-hydroxybenzaldehyde via Direct Chlorination[1]
-
Reaction Setup: Dissolve 4-hydroxybenzaldehyde (1.0 g, 8.18 mmol) in 10 ml of chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 g, 8.18 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 50°C and stir for 15 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in 25 ml of ethyl acetate and wash sequentially with water and saturated saline.
-
Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a 12% ethyl acetate in hexane solution as the eluent to yield 3-chloro-4-hydroxybenzaldehyde (1.1 g, 86% yield).
Protocol 2: Synthesis of 3-Chlorosalicylaldehyde via MgCl₂-mediated Formylation[4]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents) in anhydrous acetonitrile.
-
Reagent Addition: Add triethylamine (2 equivalents) to the suspension and stir. Then, add 2-chlorophenol (1 equivalent).
-
Reaction: Heat the mixture to reflux and maintain for 3.5 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into a dilute acid solution (e.g., 1 N HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography to obtain 3-chlorosalicylaldehyde (87% yield).
Protocol 3: Synthesis of 5-Chloro-2-hydroxybenzaldehyde via Modified Duff Reaction[3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorophenol (1 equivalent) and hexamethylenetetramine (2-3 equivalents) in anhydrous trifluoroacetic acid.
-
Reaction: Heat the mixture at 70-80°C for 3-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it into a 4 M HCl solution.
-
Isolation: The product may precipitate upon standing overnight. Collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Conclusion
The synthesis of chlorinated hydroxybenzaldehydes can be achieved through various routes, with the choice of method depending on the desired isomer, required yield, and available starting materials.
-
Direct chlorination is a simple method but is limited by the directing effects of the substituents on the starting hydroxybenzaldehyde, often leading to a mixture of isomers.
-
The Reimer-Tiemann reaction is a classic method for ortho-formylation but generally suffers from low yields.[2]
-
The Duff reaction , particularly its modified version using trifluoroacetic acid, offers a viable route for the formylation of less reactive phenols.[2]
-
The Vilsmeier-Haack reaction is a versatile method for electron-rich arenes and can provide good yields.[2]
-
MgCl₂-mediated formylation has emerged as a highly efficient and ortho-selective method, providing excellent yields under relatively mild conditions.[3]
For researchers and drug development professionals, the MgCl₂-mediated formylation and the modified Duff reaction represent modern, efficient alternatives to the classical formylation methods, offering improved yields and selectivity for the synthesis of chlorinated hydroxybenzaldehydes.
References
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-6-hydroxybenzaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-6-hydroxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
This compound is a compound that requires careful handling due to its potential hazards. It can cause serious eye damage, may lead to respiratory irritation, and is harmful to aquatic life. Therefore, following established disposal protocols is critical.
Key Chemical Properties and Identifiers
A summary of important quantitative data and identifiers for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂O₂ |
| Molecular Weight | 191.01 g/mol |
| Boiling Point | 255.2 ± 35.0 °C at 760 Torr |
| Density | 1.547 ± 0.06 g/cm³ |
| Flash Point | 108.2 ± 25.9 °C |
| Solubility in Water | Sparingly soluble (0.092 g/L at 25°C)[1] |
| Storage Class | 11 (Combustible Solids)[2] |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is imperative to wear appropriate personal protective equipment. This includes:
-
Eye and Face Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator is required.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures safety and environmental protection.
1. Waste Collection:
- Collect waste this compound in its original container or a clearly labeled, compatible container.
- Do not mix with other waste materials.
- Keep the container tightly closed and store in a well-ventilated, designated waste storage area.
2. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the area.
- Avoid inhaling dust and direct contact with the substance.
- Cover drains to prevent the chemical from entering waterways.
- Carefully sweep or scoop the spilled solid material. Avoid generating dust.
- Collect the material in a suitable container for disposal.
- Clean the affected area thoroughly.
3. Final Disposal:
- All waste containing this compound must be disposed of as hazardous waste.
- The disposal must be conducted by a licensed and approved waste disposal company.[3]
- Follow all national and local regulations for hazardous waste disposal.
- Handle uncleaned containers with the same precautions as the product itself.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Dichloro-6-hydroxybenzaldehyde
This guide provides essential safety protocols and logistical information for the handling and disposal of 2,4-Dichloro-6-hydroxybenzaldehyde, tailored for research and drug development professionals. Following these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as follows:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3
Immediate precautions include ensuring proper ventilation, wearing appropriate personal protective equipment, and having an emergency eyewash station and safety shower readily accessible.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. Selections are based on a thorough risk assessment of the procedures to be performed.
| Protection Type | Specific Recommendations | Material/Standard |
| Eye/Face Protection | Chemical safety goggles or a face shield (if splashing is a risk). | Conforming to EN166 or ANSI Z87.1 |
| Skin Protection | Chemically resistant, impervious gloves. A lab coat or chemical-resistant apron should be worn. | Nitrile rubber, minimum thickness 0.11mm |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. If dust or aerosols are generated, use a P95 (US) or P2 (EU EN 143) particle respirator. | NIOSH (US) or CEN (EU) approved |
| Hand Protection | Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands thoroughly. | N/A |
Step-by-Step Handling and Storage Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood.
-
Ensure all required PPE is available and in good condition.
-
Don a lab coat, safety goggles, and nitrile gloves before handling the chemical.
-
-
Handling:
-
Handle the solid material carefully to avoid creating dust.
-
If making solutions, add the solid to the solvent slowly.
-
Keep the container tightly sealed when not in use.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal is a critical step in the chemical management lifecycle. All waste must be treated as hazardous.
Disposal Decision Logic
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
